Product packaging for 2-Isopropyl-4-methoxyaniline(Cat. No.:CAS No. 114650-46-3)

2-Isopropyl-4-methoxyaniline

Cat. No.: B048298
CAS No.: 114650-46-3
M. Wt: 165.23 g/mol
InChI Key: MGEYGGFCOLUVTJ-UHFFFAOYSA-N
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Description

2-Isopropyl-4-methoxyaniline is a versatile and valuable substituted aniline derivative frequently employed as a key synthetic intermediate in advanced organic chemistry and materials science research. Its structure, featuring both an electron-donating methoxy group and a sterically hindering isopropyl group adjacent to the nucleophilic amine, makes it a privileged building block for the synthesis of complex organic molecules. This compound is particularly significant in the development of dyes, pigments, and functional materials, where it serves as a precursor to azo compounds and other chromophores. Furthermore, its utility extends into pharmaceutical research for the construction of novel compound libraries and in agrochemical research for the synthesis of potential active ingredients. The amine group acts as an electrophile for diazotization reactions and a nucleophile for condensation or nucleophilic aromatic substitution, while the substituted aromatic ring can undergo various electrophilic substitution reactions. Researchers value this chemical for its ability to impart specific steric and electronic properties to target molecules, facilitating the exploration of structure-activity relationships (SAR). This product is intended For Research Use Only and is not suitable for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO B048298 2-Isopropyl-4-methoxyaniline CAS No. 114650-46-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-2-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-7(2)9-6-8(12-3)4-5-10(9)11/h4-7H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGEYGGFCOLUVTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00552630
Record name 4-Methoxy-2-(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00552630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114650-46-3
Record name 4-Methoxy-2-(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00552630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Isopropyl-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-isopropyl-4-methoxyaniline, a valuable substituted aniline in organic synthesis. The document details the core chemical transformations, offers adapted experimental protocols for key reactions, and presents quantitative data in a structured format for ease of comparison. Visual diagrams of the synthetic routes are included to facilitate a clear understanding of the chemical processes involved.

Core Synthesis Strategy: Nitration and Subsequent Reduction

The most prevalent and strategically sound approach for the synthesis of this compound involves a two-step process. This method leverages the principles of electrophilic aromatic substitution followed by a reduction of a nitro intermediate. The general workflow commences with the nitration of 2-isopropylanisole to yield 2-isopropyl-1-methoxy-4-nitrobenzene, which is then reduced to the target aniline derivative.

Pathway 1: Synthesis via Nitration and Catalytic Hydrogenation

This pathway is often favored due to its clean reaction profile and high yields.[1] The initial step involves the regioselective nitration of 2-isopropylanisole. The subsequent reduction of the nitro group is achieved through catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or Raney Nickel.

Pathway_1_Nitration_and_Catalytic_Hydrogenation 2-Isopropylanisole 2-Isopropylanisole Intermediate 2-Isopropyl-1-methoxy-4-nitrobenzene 2-Isopropylanisole->Intermediate Nitration Nitrating_Agent HNO3 / H2SO4 Nitrating_Agent->Intermediate Final_Product This compound Intermediate->Final_Product Reduction Reducing_Agent H2, Pd/C or Raney Ni Reducing_Agent->Final_Product

Caption: Nitration of 2-isopropylanisole followed by catalytic hydrogenation.

Disclaimer: This protocol is adapted from a similar procedure for isopropylbenzene and should be optimized for the specific substrate.

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated nitric acid (1.0 mL) and concentrated sulfuric acid (1.0 mL) in an ice/water bath.[2]

  • Prepare a solution of 2-isopropylanisole (1.0 mL) in 5 mL of a suitable solvent like methylene chloride.[2]

  • Slowly add the nitrating acid mixture to the solution of 2-isopropylanisole while maintaining the temperature below 5°C with vigorous stirring.[3]

  • After the addition is complete, continue stirring the reaction mixture for approximately one hour, allowing it to slowly warm to room temperature.[2]

  • Carefully pour the reaction mixture into ice water and separate the organic layer.

  • Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-isopropyl-1-methoxy-4-nitrobenzene. Further purification can be achieved by column chromatography.

Disclaimer: This is a general procedure and requires optimization for the specific substrate.

  • Dissolve 2-isopropyl-1-methoxy-4-nitrobenzene in a suitable solvent such as ethanol or methanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Palladium on carbon (approximately 0.5-1% by weight of the nitro compound).[4]

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 2-3 bar) and stir the mixture at room temperature until the theoretical amount of hydrogen is consumed, or until TLC/GC-MS analysis indicates complete conversion.[4]

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield the crude this compound.

  • The product can be further purified by distillation under reduced pressure or by column chromatography.

Pathway 2: Synthesis via Nitration and Béchamp Reduction

An alternative to catalytic hydrogenation is the Béchamp reduction, which utilizes iron filings in an acidic medium to reduce the nitro group.[5][6] This method is a classic and industrially relevant process for the large-scale production of anilines.[1]

Pathway_2_Nitration_and_Bechamp_Reduction 2-Isopropylanisole 2-Isopropylanisole Intermediate 2-Isopropyl-1-methoxy-4-nitrobenzene 2-Isopropylanisole->Intermediate Nitration Nitrating_Agent HNO3 / H2SO4 Nitrating_Agent->Intermediate Final_Product This compound Intermediate->Final_Product Reduction Reducing_Agent Fe / HCl Reducing_Agent->Final_Product

Caption: Nitration of 2-isopropylanisole followed by Béchamp reduction.

Disclaimer: This is a general procedure and requires optimization for the specific substrate.

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, create a suspension of iron powder (a molar excess, typically 3-5 equivalents) in a mixture of water and a small amount of hydrochloric acid.

  • Heat the suspension to reflux with vigorous stirring.

  • Add a solution of 2-isopropyl-1-methoxy-4-nitrobenzene in a suitable solvent (e.g., ethanol) dropwise to the refluxing mixture.

  • Maintain reflux and vigorous stirring for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction mixture and neutralize it with a base, such as sodium carbonate or calcium carbonate, to precipitate iron salts.

  • Filter the mixture while hot and wash the filter cake with a hot solvent (e.g., ethanol).

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Extract the residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), wash the organic layer with water and brine, and dry it over anhydrous sodium sulfate.

  • After filtration and removal of the solvent, the crude this compound can be purified by distillation under reduced pressure.

Quantitative Data Summary

The following tables summarize the available quantitative data for the synthesis of analogous compounds, which can serve as a reference for the synthesis of this compound.

Table 1: Nitration of Isopropylbenzene Analogs

Starting MaterialNitrating AgentProductYield (%)Reference
IsopropylbenzeneHNO₃ / H₂SO₄Nitroisopropylbenzene mixture-[7]
CumeneConc. H₂SO₄ / HNO₃Nitrocumene mixture72.4[8]

Table 2: Reduction of Nitroaromatic Analogs

Starting MaterialReducing Agent/CatalystProductYield (%)Purity (%)Reference
Nitrocumene mixtureIron powder / HClp-Isopropylaniline92.3≥ 97[8]
o-NitrotolueneH₂ / Pd/C2-Methyl-4-methoxyanilineHigh-[1]
2,4/2,6-DinitrotolueneRaney Nickel/Iron2,4/2,6-Diaminotoluene--[9]

Alternative Synthesis Pathways

While the nitration-reduction sequence is the most established route, other potential pathways have been suggested, which may offer advantages in terms of atom economy or regioselectivity.

Pathway 3: From 2-Isopropylphenol

This pathway involves the nitration of 2-isopropylphenol, followed by methylation of the hydroxyl group, and subsequent reduction of the nitro group.[1] A more direct approach from 2-isopropylphenol involves an oxidative amination.[1]

Pathway_3_From_2_Isopropylphenol cluster_0 Route A: Nitration-Methylation-Reduction cluster_1 Route B: Direct Oxidative Amination 2-Isopropylphenol_A 2-Isopropylphenol Nitrated_Phenol Nitrated Intermediate 2-Isopropylphenol_A->Nitrated_Phenol 1. Nitration Methylated_Nitro Methylated Nitro Intermediate Nitrated_Phenol->Methylated_Nitro 2. Methylation Final_Product_A This compound Methylated_Nitro->Final_Product_A 3. Reduction 2-Isopropylphenol_B 2-Isopropylphenol Final_Product_B This compound 2-Isopropylphenol_B->Final_Product_B Oxidative Amination

Caption: Synthesis routes starting from 2-isopropylphenol.

Pathway 4: From Anisole

Another conceivable route begins with anisole (methoxybenzene). This would necessitate the introduction of both an isopropyl group and a nitro group, followed by the reduction of the nitro functionality. The regioselectivity of the electrophilic substitution reactions (isopropylation and nitration) would be a critical factor in this synthetic strategy.[1]

Conclusion

The synthesis of this compound is most reliably achieved through a two-step sequence involving the nitration of 2-isopropylanisole and the subsequent reduction of the nitro intermediate. While catalytic hydrogenation offers a clean and efficient reduction method, the Béchamp reduction remains a viable and scalable alternative. The provided experimental protocols, adapted from closely related procedures, offer a solid foundation for researchers to develop and optimize the synthesis of this important aniline derivative. Further investigation into alternative pathways, such as those starting from 2-isopropylphenol or anisole, may lead to more atom-economical and efficient synthetic routes.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Isopropyl-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropyl-4-methoxyaniline is an aromatic amine derivative with potential applications as a building block in organic synthesis. Its structural framework, featuring an isopropyl group ortho to the amine and a methoxy group in the para position, imparts specific physicochemical characteristics that influence its reactivity and potential biological activity. Derivatives of similar substituted anilines have been explored for various applications, including as antimicrobial and anticancer agents.[1] This technical guide provides a summary of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for its characterization.

Physicochemical Data Summary

The following table summarizes the available quantitative data for this compound. It is important to note that experimental data for this specific isomer is limited, and some values are based on estimations or data from structurally related compounds.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 114650-46-3[1][2]
Molecular Formula C₁₀H₁₅NO[1][2]
Molecular Weight 165.23 g/mol [1][2]
Boiling Point No data available[2]
Melting Point No data available
Density No data available
Solubility Expected to be soluble in polar organic solvents like ethanol and methanol, with limited solubility in non-polar solvents and water.[3]
pKa No data available. The presence of the electron-donating methoxy group suggests moderate basicity.[1]
logP (o/w) No data available
SMILES CC(C)c1cc(OC)ccc1N[1]
InChI Key MGEYGGFCOLUVTJ-UHFFFAOYSA-N[1]

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of this compound are outlined below. These are generalized methods applicable to solid and liquid organic compounds.

Determination of Melting Point

The melting point is a crucial indicator of a compound's purity. For a crystalline solid, a sharp melting point range (typically 0.5-1.0°C) indicates high purity.[1]

Methodology: Capillary Method

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm.[4][5]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[4] This assembly is then placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated digital instrument).[1]

  • Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[1][6]

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[5][7]

Determination of Boiling Point

For liquid compounds, the boiling point is a characteristic physical property.

Methodology: Thiele Tube Method

  • Sample Preparation: A small volume (a few milliliters) of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.

  • Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[8]

  • Heating: The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.[8] The heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.

  • Observation: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases, and the liquid just begins to enter the capillary tube.[8] This temperature corresponds to the point where the vapor pressure of the sample equals the atmospheric pressure.[8]

Determination of Solubility

The solubility of this compound in various solvents provides insight into its polarity.

Methodology: Qualitative Solubility Test

  • Solvent Selection: A range of solvents with varying polarities is used, such as water, 5% aqueous HCl, 5% aqueous NaOH, and organic solvents like ethanol and hexane.

  • Procedure: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a small volume of the solvent (e.g., 1 mL).

  • Observation: The mixture is agitated vigorously. The compound is classified as soluble if it dissolves completely.[9] For amines, solubility in dilute acid (like 5% HCl) is a key indicator, as the basic amine will be protonated to form a more polar and soluble ammonium salt.[10]

Determination of pKa

The pKa value quantifies the basicity of the amine functional group.

Methodology: Potentiometric Titration

  • Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol if the compound has low water solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored using a calibrated pH meter.[11]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve.[11] The pH at the half-equivalence point, where half of the amine has been protonated, is equal to the pKa of the conjugate acid.

Determination of logP (Octanol-Water Partition Coefficient)

The logP value is a measure of a compound's lipophilicity, which is critical in drug development for predicting absorption and distribution.

Methodology: HPLC Method

  • Principle: The retention time of a compound on a reverse-phase high-performance liquid chromatography (RP-HPLC) column is correlated with its hydrophobicity.[2][12]

  • Calibration: A series of standard compounds with known logP values are injected onto the HPLC system. A calibration curve is generated by plotting the logarithm of the retention factor (log k') against the known logP values.[13]

  • Sample Analysis: this compound is dissolved in the mobile phase and injected into the HPLC system under the same conditions as the standards.

  • Calculation: The retention time of the sample is measured, and its log k' is calculated. The logP value is then determined by interpolating from the calibration curve.[2]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of this compound.

G Workflow for Physicochemical Characterization cluster_synthesis Synthesis and Purification cluster_properties Property Determination cluster_data Data Analysis and Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Distillation/Crystallization) Synthesis->Purification Purity_Analysis Purity Analysis (GC/HPLC) Purification->Purity_Analysis MeltingPoint Melting Point Determination Purity_Analysis->MeltingPoint Pure Sample BoilingPoint Boiling Point Determination Purity_Analysis->BoilingPoint Pure Sample Solubility Solubility Testing Purity_Analysis->Solubility Pure Sample pKa pKa Measurement Purity_Analysis->pKa Pure Sample logP logP Determination Purity_Analysis->logP Pure Sample Data_Compilation Data Compilation and Tabulation MeltingPoint->Data_Compilation BoilingPoint->Data_Compilation Solubility->Data_Compilation pKa->Data_Compilation logP->Data_Compilation Report Technical Report Generation Data_Compilation->Report

Physicochemical Characterization Workflow

References

An In-Depth Technical Guide to 2-Isopropyl-4-methoxyaniline (CAS: 114650-46-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Isopropyl-4-methoxyaniline (CAS number: 114650-46-3), a substituted aniline with potential applications in organic synthesis and medicinal chemistry. This document consolidates available information on its physicochemical properties, general synthetic strategies, and predicted spectroscopic data. Due to the limited availability of detailed experimental protocols and biological studies for this specific compound, this guide presents generalized methodologies for the synthesis of similar aniline derivatives and highlights its potential as a building block for more complex molecules.

Introduction

This compound is an aromatic amine with a molecular formula of C₁₀H₁₅NO.[1] Its structure, featuring an isopropyl group ortho to the amine and a methoxy group in the para position, makes it a valuable intermediate in the synthesis of diverse organic compounds. The electronic and steric properties conferred by these substituents can influence the regioselectivity and reactivity in various chemical transformations, making it an attractive scaffold for the development of novel molecules with potential biological activity.[1] Derivatives of structurally similar anilines have been explored for their potential as antimicrobial and anticancer agents.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical suppliers and databases.

PropertyValueReference
CAS Number 114650-46-3[1]
Molecular Formula C₁₀H₁₅NO[1]
Molecular Weight 165.23 g/mol [1]
IUPAC Name This compound[1]
SMILES CC(C)c1cc(OC)ccc1N[1]
Purity (typical) ≥ 95%[1]

Synthesis

General Synthetic Pathway

The synthesis can be conceptualized as a two-step process:

  • Nitration of a suitable precursor to introduce the nitro group at the desired position.

  • Reduction of the nitro group to the corresponding amine.

A potential synthetic route is illustrated in the workflow diagram below.

G General Synthetic Workflow for this compound Start Starting Material (e.g., 2-Isopropylanisole) Nitration Nitration (e.g., HNO3/H2SO4) Start->Nitration Precursor 2-isopropyl-1-methoxy-4-nitrobenzene Nitration->Precursor Reduction Reduction (e.g., Fe/HCl or Catalytic Hydrogenation) Precursor->Reduction Product This compound Reduction->Product G Application Workflow in Drug Discovery Start This compound Synthesis Chemical Synthesis (e.g., Amidation, Coupling) Start->Synthesis Library Library of Derivatives Synthesis->Library Screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) Library->Screening Hit Hit Compound Identification Screening->Hit Optimization Lead Optimization Hit->Optimization Candidate Drug Candidate Optimization->Candidate

References

A Technical Guide to the Molecular Structure and Properties of 2-Isopropyl-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: 2-Isopropyl-4-methoxyaniline is a substituted aniline derivative of significant interest in synthetic organic chemistry. Its unique molecular architecture, featuring an isopropyl group at the ortho-position and a methoxy group at the para-position relative to the amine, imparts distinct physicochemical properties and reactivity. This document provides a comprehensive overview of its molecular structure, physicochemical data, synthesis protocols, and analytical characterization methods. Furthermore, it explores the compound's role as a versatile building block in the development of complex molecules with potential applications in the pharmaceutical and agrochemical industries. This guide is intended for researchers, chemists, and professionals in the field of drug development.

Molecular Structure and Physicochemical Properties

This compound is an aromatic amine whose structure is characterized by a benzene ring substituted with three functional groups. The primary amino group (-NH2) defines it as an aniline. The isopropyl group (-CH(CH3)2) at position 2 introduces steric bulk, while the electron-donating methoxy group (-OCH3) at position 4 influences the electronic properties of the aromatic ring.[1] This specific substitution pattern is crucial for its reactivity and utility in synthesis.[1]

The quantitative physicochemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
IUPAC Name This compound[1]
CAS Number 114650-46-3[1]
Molecular Formula C₁₀H₁₅NO[1]
Molecular Weight 165.23 g/mol [1]
Monoisotopic Mass 165.115364 Da[1]
SMILES CC(C)c1cc(OC)ccc1N[1]
Physical State Likely a liquid or low-melting solid[1][2]
Purity (Typical) ≥95%[1]

Synthesis and Reactivity

Synthetic Pathways

The regioselective synthesis of this compound can be achieved through several strategic routes. The most common approaches focus on the formation of the aniline functionality from a corresponding nitroaromatic compound.

Route 1: Reduction of a Nitroaromatic Precursor A prevalent and effective method for synthesizing anilines is the reduction of a nitro group.[1] In this case, the direct precursor is 2-isopropyl-1-methoxy-4-nitrobenzene. This transformation can be accomplished using various reducing agents:

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). It is often favored for its clean reaction profile and high yields.[1]

  • Béchamp Reduction: A classic industrial process that uses iron powder in the presence of an acid like hydrochloric acid (HCl) to reduce the nitro group.[1]

Route 2: Multi-step Synthesis from Substituted Phenols An alternative pathway begins with a precursor like 2-isopropylphenol.[1] This multi-step process typically involves:

  • Nitration of the phenol to introduce a nitro group.

  • Methylation of the hydroxyl group to form the methoxy ether.

  • Reduction of the nitro group to the desired amine.

The general workflow for the most direct synthesis is illustrated below.

G Precursor 2-Isopropyl-1-methoxy-4-nitrobenzene Reaction Catalytic Hydrogenation Precursor->Reaction Reagents H₂, Pd/C Catalyst Solvent (e.g., Ethanol) Reagents->Reaction Product This compound Reaction->Product

General Synthesis of this compound via Catalytic Hydrogenation.
Chemical Reactivity

The reactivity of this compound is governed by its functional groups:

  • Amino and Methoxy Groups: Both the amino (-NH₂) and methoxy (-OCH₃) groups are strong electron-donating groups that activate the aromatic ring towards electrophilic aromatic substitution. They are ortho-, para-directing.[1] The amino group is the stronger activator of the two.

  • Isopropyl Group: The bulky isopropyl group at the C2 position creates significant steric hindrance.[1] This steric effect can direct incoming electrophiles away from the adjacent C3 position and influence the regioselectivity of reactions.

  • Amino Group Transformations: The primary amine is a key reaction site. It can undergo a wide range of transformations, including diazotization, which allows for the introduction of various other functional groups, making it a valuable synthetic intermediate.[1]

Experimental Protocols

Conceptual Synthesis Protocol: Catalytic Hydrogenation

This protocol describes a generalized procedure for the synthesis of this compound based on the catalytic hydrogenation of its nitro precursor.

  • Reactor Setup: A high-pressure hydrogenation vessel (autoclave) is charged with 2-isopropyl-1-methoxy-4-nitrobenzene and a suitable solvent, such as ethanol or methanol.

  • Catalyst Addition: A catalytic amount (typically 1-5 mol%) of palladium on carbon (10% Pd/C) is carefully added to the mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 50-100 psi). The reaction mixture is stirred vigorously at room temperature or with gentle heating (e.g., 30-50 °C).

  • Reaction Monitoring: The reaction progress is monitored by observing the cessation of hydrogen uptake or by analytical techniques such as Thin Layer Chromatography (TLC) or HPLC.

  • Work-up: Upon completion, the reactor is carefully depressurized, and the atmosphere is replaced with an inert gas. The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst.

  • Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Analytical Characterization Protocols

To ensure the purity and confirm the identity of the synthesized compound, standard analytical techniques are employed.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient elution using a mixture of water (often with 0.1% formic acid) and an organic solvent like acetonitrile or methanol.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm). This method is effective for assessing the purity of the final product.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Column: A nonpolar or moderately polar capillary column (e.g., DB-5 or HP-5).

    • Carrier Gas: Helium.

    • Injection: Split/splitless inlet.

    • Detection: A Flame Ionization Detector (FID) for quantitation and a Mass Spectrometer (MS) for identification. The MS provides the molecular weight and a characteristic fragmentation pattern that confirms the structure of the compound.

G Sample Synthesized Product (Crude) HPLC HPLC Analysis Sample->HPLC GCMS GC-MS Analysis Sample->GCMS Purity Purity Assessment (e.g., >95%) HPLC->Purity Identity Structural Confirmation (Mass Spectrum) GCMS->Identity G Start This compound (Building Block) Synth Chemical Modification (e.g., Amide Coupling) Start->Synth Leads Lead Compounds Synth->Leads Screen Biological Screening (e.g., Antimicrobial, Anticancer) Leads->Screen Candidate Potential Drug Candidates Screen->Candidate

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2-Isopropyl-4-methoxyaniline as an Organic Building Block

Introduction

This compound is a substituted aniline derivative that serves as a valuable organic building block in synthetic chemistry. Its unique structural arrangement, featuring an amine group for further functionalization, a methoxy group that influences its electronic properties, and a sterically hindering isopropyl group, makes it a versatile precursor for the synthesis of more complex molecules. This compound is particularly relevant in the fields of drug discovery and materials science, where its framework is incorporated into molecules designed for specific biological or physical properties. Anilines, in general, are foundational structures in medicinal chemistry; however, they can sometimes be metabolized in the liver to produce toxic byproducts.[1] The strategic substitution on the this compound ring offers a platform to potentially modulate these metabolic pathways, making its derivatives of interest for developing safer and more effective therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safety considerations.

Physicochemical Properties

The distinct substitution pattern of this compound dictates its physical and chemical characteristics. The electron-donating methoxy group imparts moderate basicity, while the bulky isopropyl group provides steric hindrance, influencing its reactivity in chemical transformations.

PropertyValueReference
CAS Number 114650-46-3[2]
Molecular Formula C₁₀H₁₅NO[2]
Molecular Weight 165.23 g/mol [2]
IUPAC Name This compound
SMILES CC(C)c1cc(OC)ccc1N
InChI Key MGEYGGFCOLUVTJ-UHFFFAOYSA-N
Purity Typically ≥95%
Appearance Likely a liquid or low-melting solid
Storage Keep in dark place, inert atmosphere, room temperature[2]

Synthesis and Experimental Protocols

The synthesis of specifically substituted anilines like this compound requires a strategic approach to ensure correct regioselectivity. The most common and effective method involves the reduction of the corresponding nitroaromatic precursor, 2-isopropyl-1-methoxy-4-nitrobenzene.

General Synthesis Pathway

The primary route to this compound involves a two-step process starting from a suitable precursor like 2-isopropylphenol. This involves nitration followed by the reduction of the nitro group to an amine.

Synthesis_Workflow General Synthesis Pathway for this compound Precursor 2-Isopropylphenol or similar precursor Nitro_Intermediate Nitration (e.g., HNO₃, H₂SO₄) Precursor->Nitro_Intermediate Step 1 Nitro_Compound 2-isopropyl-1-methoxy-4-nitrobenzene Nitro_Intermediate->Nitro_Compound Reduction_Step Reduction Nitro_Compound->Reduction_Step Step 2 Final_Product This compound Reduction_Step->Final_Product

Caption: General synthesis workflow for this compound.

Experimental Protocol: Reduction via Catalytic Hydrogenation

Catalytic hydrogenation is a preferred method for reducing nitroaromatic compounds due to its clean reaction profile and high yields. The following is a representative protocol adapted from the synthesis of similar aniline derivatives.

Objective: To synthesize this compound from 2-isopropyl-1-methoxy-4-nitrobenzene.

Materials:

  • 2-isopropyl-1-methoxy-4-nitrobenzene

  • Palladium on carbon (10% Pd/C)

  • Methanol (or Ethanol)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Standard hydrogenation apparatus (e.g., Parr hydrogenator)

  • Filtration apparatus (e.g., Büchner funnel with Celite®)

  • Rotary evaporator

Procedure:

  • In a suitable hydrogenation flask, dissolve the precursor, 2-isopropyl-1-methoxy-4-nitrobenzene, in methanol.

  • Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere. The catalyst loading is typically 1-5 mol% relative to the substrate.

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Purge the system with an inert gas (e.g., nitrogen) to remove air, then introduce hydrogen gas, pressurizing the vessel to the desired level (e.g., 50 psi).

  • Commence vigorous stirring and maintain the reaction at room temperature. Monitor the reaction progress by observing hydrogen uptake or by using analytical techniques like TLC or GC-MS.

  • Once the reaction is complete (i.e., hydrogen uptake ceases), carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional methanol to ensure complete recovery of the product.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, this compound, can be further purified if necessary by distillation or chromatography.

Applications in Organic Synthesis

This compound is a versatile building block primarily used for introducing its substituted phenyl moiety into larger, more complex molecules.

Synthesis of Heterocyclic Compounds and Bioactive Molecules

The amine group is the primary site of reactivity, allowing for a wide range of chemical transformations. It can readily undergo diazotization, enabling the introduction of various functional groups. This makes it a key starting material for creating libraries of compounds for drug discovery. Derivatives have been investigated for potential antimicrobial and anticancer activities.

Applications_Diagram Role as a Building Block Start This compound Reaction1 Diazotization Start->Reaction1 Reaction2 Acylation Start->Reaction2 Reaction3 Alkylation Start->Reaction3 Product1 Functionalized Intermediates Reaction1->Product1 Product2 Amide Derivatives Reaction2->Product2 Product3 Substituted Amines Reaction3->Product3 EndProduct Complex Bioactive Molecules (e.g., Heterocycles, Drug Candidates) Product1->EndProduct Product2->EndProduct Product3->EndProduct

Caption: Chemical transformations of this compound.

Development of Advanced Materials

Substituted anilines serve as important monomers for the synthesis of conducting polymers like polyaniline. Through oxidative polymerization, this compound could be used to create novel substituted polyanilines. The methoxy and isopropyl groups would influence the electronic properties, solubility, and processability of the resulting polymer, making it a candidate for applications in electronic devices, sensors, or anti-corrosion coatings.

Spectroscopic Data

While extensive published experimental spectra for this compound are scarce, theoretical data can be predicted using computational methods like Density Functional Theory (DFT). These predictions are valuable for compound characterization.

Spectroscopic DataPredicted Characteristics
¹H NMR Aromatic protons in the region of 6.5-7.5 ppm. Signals for the isopropyl group (a septet and a doublet) and the methoxy group (a singlet) in the aliphatic region. A broad singlet for the amine protons.
¹³C NMR Aromatic carbons in the range of 110-150 ppm. Distinct signals for the isopropyl and methoxy carbons.
IR Spectroscopy Characteristic N-H stretching bands for the primary amine (~3300-3500 cm⁻¹). C-H stretching for aromatic and aliphatic groups. C-O stretching for the methoxy group (~1250 cm⁻¹).
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 165.23. Fragmentation patterns corresponding to the loss of methyl and isopropyl groups.

Safety and Handling

As a substituted aniline, this compound should be handled with care, following standard laboratory safety protocols. Safety data for analogous compounds indicates potential hazards.[3][4][5]

Safety AspectRecommendation
Hazard Statements Aniline derivatives can be toxic if swallowed, fatal in contact with skin, or fatal if inhaled.[3][5] They may cause damage to organs through prolonged exposure and are often toxic to aquatic life.[3][4]
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or a face shield, and a lab coat.[3] Use in a well-ventilated area or under a chemical fume hood.[5]
First Aid (Eyes) Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
First Aid (Skin) Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower. Seek immediate medical attention.[5]
First Aid (Ingestion) Do NOT induce vomiting. Rinse mouth and call a poison center or doctor immediately.[4]
First Aid (Inhalation) Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
Spill & Disposal Absorb spills with inert material (e.g., vermiculite, sand) and place in a suitable, closed container for disposal.[3] Dispose of waste in accordance with local, regional, and national regulations.[4]

Conclusion

This compound is a strategically designed organic building block with significant potential in synthetic chemistry. Its combination of reactive and modulating functional groups makes it an attractive starting material for the synthesis of novel compounds in drug discovery and materials science. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in research and development.

References

Spectroscopic and Synthetic Profile of 2-Isopropyl-4-methoxyaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Research, Scientific, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a plausible synthetic route for 2-Isopropyl-4-methoxyaniline (CAS No. 114650-46-3). Due to the limited availability of published experimental data, this document primarily presents predicted spectroscopic values derived from computational analyses and established principles of organic chemistry. These predictions offer a robust framework for the characterization and synthesis of this compound.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₀H₁₅NO
Molecular Weight 165.23 g/mol
IUPAC Name This compound
CAS Number 114650-46-3

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These values are based on computational modeling and analysis of similar molecular structures.[1]

Predicted ¹H and ¹³C NMR Data[1]

Solvent: CDCl₃ (assumed) Frequency: 400 MHz for ¹H NMR, 100 MHz for ¹³C NMR (assumed)

Atom AssignmentPredicted ¹H Chemical Shift (ppm)MultiplicityPredicted ¹³C Chemical Shift (ppm)
Aromatic C1-NH₂--~140.0
Aromatic C2-CH(CH₃)₂--~135.0
Aromatic C3-H~6.7Doublet~115.0
Aromatic C4-OCH₃--~152.0
Aromatic C5-H~6.6Doublet of Doublets~113.0
Aromatic C6-H~6.8Doublet~117.0
-OC H₃~3.75Singlet~55.5
-C H(CH₃)₂~3.3Septet~27.0
-CH(C H₃)₂~1.2Doublet~22.5
Predicted Key IR Absorption Bands[1]
Functional GroupVibration ModePredicted Wavenumber (cm⁻¹)
Primary Amine (-NH₂)N-H Stretch3350-3500 (two bands)
Primary Amine (-NH₂)N-H Bend~1600
Aromatic RingC-H Stretch>3000
Isopropyl & MethoxyC-H Stretch<3000
Aromatic RingC=C Stretch1500-1620
Aryl-alkyl EtherC-O StretchStrong band, region not specified
Predicted High-Resolution Mass Spectrometry (HRMS) and MS/MS Fragmentation[1]
ParameterPredicted Value
Monoisotopic Mass 165.115364 Da
Parent Ion [M+H]⁺ m/z 166

Predicted Major Fragment Ions from [M+H]⁺:

Predicted Fragment (m/z)Neutral LossProposed Structure of Fragment
151-•CH₃ (15 Da)[M+H - CH₃]⁺
136-CH₂O (30 Da)[M+H - CH₂O]⁺
123-C₃H₇ (43 Da)Protonated 4-methoxyaniline
108-C₃H₇, -•CH₃ (58 Da total)Fragment from m/z 123 losing a methyl radical

Experimental Protocols

While specific experimental data for this compound is not widely published, a plausible synthetic route involves a multi-step process starting from 2-isopropylphenol.[1] The characterization would follow standard spectroscopic techniques.

Synthesis of this compound

This proposed synthesis involves three main steps: nitration of the starting material, methylation of the hydroxyl group, and subsequent reduction of the nitro group to form the final aniline product.[1]

G A 2-Isopropylphenol B Nitration (e.g., HNO₃, H₂SO₄) A->B Step 1 C 2-Isopropyl-4-nitrophenol B->C D Methylation (e.g., (CH₃)₂SO₄, K₂CO₃) C->D Step 2 E 1-Isopropyl-2-methoxy-4-nitrobenzene D->E F Reduction (e.g., Fe/HCl or H₂, Pd/C) E->F Step 3 G This compound F->G

Caption: Proposed synthetic pathway for this compound.

Step 1: Nitration of 2-Isopropylphenol

  • Cool a mixture of 2-isopropylphenol in a suitable solvent (e.g., dichloromethane) in an ice bath.

  • Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) while maintaining a low temperature.

  • After the addition is complete, allow the reaction to stir until completion, monitored by Thin Layer Chromatography (TLC).

  • Work up the reaction by quenching with water and extracting the product with an organic solvent.

  • Purify the resulting 2-isopropyl-4-nitrophenol by column chromatography.

Step 2: Methylation of 2-Isopropyl-4-nitrophenol

  • Dissolve 2-isopropyl-4-nitrophenol in a polar aprotic solvent such as acetone or acetonitrile.

  • Add a base (e.g., potassium carbonate) and a methylating agent (e.g., dimethyl sulfate).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, filter the solid and evaporate the solvent.

  • Purify the crude 1-isopropyl-2-methoxy-4-nitrobenzene by recrystallization or column chromatography.

Step 3: Reduction of 1-Isopropyl-2-methoxy-4-nitrobenzene

  • Dissolve the nitro compound in a solvent like ethanol or ethyl acetate.

  • Perform the reduction, for instance, by adding iron powder and hydrochloric acid and heating the mixture.[1]

  • Alternatively, catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst can be employed.

  • Upon completion, neutralize the reaction mixture and extract the product.

  • Purify the final product, this compound, by vacuum distillation or column chromatography.

Spectroscopic Analysis Workflow

The following workflow outlines the standard procedures for obtaining the spectroscopic data after the synthesis and purification of the target compound.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation A Purified this compound B NMR Spectroscopy (¹H, ¹³C, 2D) Dissolve in CDCl₃ A->B C IR Spectroscopy (Neat film or KBr pellet) A->C D Mass Spectrometry (e.g., ESI-HRMS) Dissolve in appropriate solvent A->D E Structure Elucidation & Confirmation B->E C->E D->E

Caption: General workflow for spectroscopic analysis.

NMR Spectroscopy:

  • Dissolve a small amount (5-10 mg) of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

  • Process the data to determine chemical shifts, multiplicities, and integration.

IR Spectroscopy:

  • For a liquid sample, place a drop between two potassium bromide (KBr) plates to create a thin film.

  • For a solid sample, mix a small amount with KBr powder and press into a pellet.

  • Obtain the infrared spectrum using an FTIR spectrometer.

  • Identify the characteristic absorption bands for the functional groups present.

Mass Spectrometry:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the solution into a high-resolution mass spectrometer, for example, using an electrospray ionization (ESI) source.

  • Acquire the mass spectrum to determine the accurate mass of the molecular ion.

  • If required, perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation data for structural confirmation.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Isopropyl-4-methoxyaniline as an Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of azo dyes utilizing 2-Isopropyl-4-methoxyaniline as a key intermediate. Azo dyes are a significant class of organic colorants characterized by the presence of the azo group (-N=N-) linking two aromatic rings. The specific substituents on these rings determine the color, fastness, and other properties of the dye. This compound, with its unique substitution pattern, offers a versatile platform for the synthesis of novel dyes with potential applications in various fields, including textiles, printing, and as biological stains or photosensitizers in drug development.

The synthesis of azo dyes from this compound follows a well-established two-step reaction pathway:

  • Diazotization: The primary aromatic amine, this compound, is converted into a diazonium salt by treatment with a nitrous acid source, typically sodium nitrite in an acidic medium at low temperatures (0-5 °C). The resulting diazonium salt is highly reactive and is generally used immediately in the subsequent step.

  • Azo Coupling: The unstable diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or an aromatic amine. This electrophilic aromatic substitution reaction forms the stable azo dye.

Data Presentation

PropertyExpected Value
Product Name 1-((2-Isopropyl-4-methoxyphenyl)diazenyl)naphthalen-2-ol
Molecular Formula C₂₀H₂₀N₂O₂
Molecular Weight 332.39 g/mol
Appearance Red to orange crystalline solid
Yield 85-95%
Melting Point 150-160 °C (decomposes)
λmax (in Ethanol) 480-520 nm
Molar Absorptivity (ε) 25,000-35,000 L mol⁻¹ cm⁻¹
Solubility Soluble in ethanol, acetone, and chloroform; Insoluble in water

Experimental Protocols

The following are detailed protocols for the synthesis of a representative azo dye using this compound as the intermediate.

Protocol 1: Diazotization of this compound

Materials:

  • This compound (1.0 eq)

  • Concentrated Hydrochloric Acid (3.0 eq)

  • Sodium Nitrite (1.1 eq)

  • Distilled Water

  • Ice

Procedure:

  • In a 250 mL beaker, dissolve this compound (1.0 eq) in a mixture of distilled water and concentrated hydrochloric acid (3.0 eq). Stir the mixture until a clear solution is obtained.

  • Cool the beaker in an ice-salt bath to maintain the temperature between 0 and 5 °C.

  • In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold solution of this compound hydrochloride with constant stirring. The addition should be controlled to keep the temperature below 5 °C.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the completion of the diazotization reaction.

  • The resulting diazonium salt solution should be a clear, pale-yellow liquid and must be used immediately in the subsequent coupling reaction due to its instability at higher temperatures.[1]

Protocol 2: Azo Coupling with 2-Naphthol

Materials:

  • Diazonium salt solution from Protocol 1

  • 2-Naphthol (1.0 eq)

  • Sodium Hydroxide (2.0 eq)

  • Distilled Water

  • Ice

Procedure:

  • In a 500 mL beaker, dissolve 2-naphthol (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq). Stir until a clear solution is obtained.

  • Cool this alkaline solution of 2-naphthol in an ice bath to below 5 °C.

  • Slowly add the freshly prepared, cold diazonium salt solution (from Protocol 1) to the cold alkaline 2-naphthol solution with vigorous stirring.[1]

  • A brightly colored precipitate of the azo dye should form immediately.[2]

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.

  • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the solid dye with a generous amount of cold distilled water to remove any unreacted salts and other water-soluble impurities.

  • Dry the purified dye in a desiccator or a vacuum oven at a low temperature.

Visualizations

The following diagrams illustrate the chemical pathways and the general workflow for the synthesis of azo dyes using this compound.

Dye_Synthesis_Pathway cluster_diazotization Diazotization cluster_coupling Azo Coupling This compound This compound Diazonium Salt Diazonium Salt This compound->Diazonium Salt NaNO2, HCl 0-5 °C Azo Dye Azo Dye Diazonium Salt->Azo Dye NaOH, 0-5 °C 2-Naphthol 2-Naphthol 2-Naphthol->Azo Dye Experimental_Workflow Start Start Diazotization Diazotization of This compound Start->Diazotization Coupling Azo Coupling with 2-Naphthol Diazotization->Coupling Filtration Filtration Coupling->Filtration Washing Washing with Water Filtration->Washing Drying Drying Washing->Drying Characterization Characterization (e.g., UV-Vis, NMR) Drying->Characterization End End Characterization->End

References

Application Note: Reduction of 2-isopropyl-1-methoxy-4-nitrobenzene to 2-isopropyl-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a crucial route to primary anilines. These anilines are versatile intermediates in the pharmaceutical, agrochemical, and materials science industries. This application note details a robust protocol for the reduction of 2-isopropyl-1-methoxy-4-nitrobenzene to the corresponding aniline, 2-isopropyl-4-methoxyaniline. Two common and effective methods for this transformation are presented: the Béchamp reduction, which utilizes iron powder in an acidic medium, and catalytic hydrogenation, employing a palladium on carbon (Pd/C) catalyst with a hydrogen source. The Béchamp reduction is a classic and industrially relevant method, while catalytic hydrogenation is often favored for its cleaner reaction profile and high efficiency.[1][2]

Reaction Scheme

Figure 1. General reaction scheme for the reduction of 2-isopropyl-1-methoxy-4-nitrobenzene.

Data Summary

While specific yield data for the reduction of 2-isopropyl-1-methoxy-4-nitrobenzene is not extensively published, the following table presents representative yields for analogous reductions of substituted nitroaromatics, demonstrating the general efficacy of these methods.

Starting MaterialReduction MethodReagentsSolventTemperature (°C)Yield (%)
4-NitroacetophenoneBéchamp ReductionFe, HClEthanol/WaterRefluxHigh
o-NitrotolueneCatalytic HydrogenationH₂, Pd/CNot Specified150-220High
p-IsopropylanilineBéchamp ReductionFe, aq. HClWaterElevatedHigh
NitrobenzeneCatalytic HydrogenationH₂, Noble Metal CatalystMethanol/H₂SO₄20-80High

Experimental Protocols

Two detailed protocols for the reduction of 2-isopropyl-1-methoxy-4-nitrobenzene are provided below.

Protocol 1: Béchamp Reduction

This protocol is adapted from the established procedure for the reduction of 4-nitroacetophenone.[3]

Materials:

  • 2-isopropyl-1-methoxy-4-nitrobenzene

  • Iron powder

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Water

  • Sodium Hydroxide (NaOH) solution (2 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask (250 mL, three-necked)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (500 mL)

  • Beakers

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add 2-isopropyl-1-methoxy-4-nitrobenzene (e.g., 0.02 mol) and iron powder (e.g., 0.075 mol). Add 70 mL of ethanol to the flask.

  • Acid Addition: Heat the mixture to 60°C with stirring. Slowly add 15 mL of concentrated hydrochloric acid dropwise from the dropping funnel over a period of 30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 1 hour, or until the iron powder has mostly dissolved.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a 1000 mL beaker containing 200 mL of water and a magnetic stir bar.

  • Neutralization: While stirring, carefully neutralize the solution with a 2 M sodium hydroxide solution until the pH is neutral, as indicated by pH paper. This will result in the formation of an iron hydroxide sludge.

  • Extraction: Add 150 mL of ethyl acetate to the beaker and stir the mixture vigorously for 15 minutes to extract the organic product.

  • Phase Separation: Stop stirring and allow the layers to separate. Decant the upper organic layer into a clean beaker. Transfer the remaining mixture to a 500 mL separatory funnel and allow the layers to separate completely. Collect the organic layer and combine it with the previously decanted portion.

  • Drying and Evaporation: Dry the combined organic layers over anhydrous sodium sulfate. Filter off the drying agent and transfer the filtrate to a pre-weighed round-bottom flask. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification (Optional): The crude this compound can be further purified by recrystallization or column chromatography.

Protocol 2: Catalytic Hydrogenation

This protocol is a general procedure for the catalytic hydrogenation of nitroaromatics.[1]

Materials:

  • 2-isopropyl-1-methoxy-4-nitrobenzene

  • 10% Palladium on Carbon (Pd/C)

  • Methanol or Ethyl Acetate

  • Hydrogen gas source (balloon or cylinder)

  • Two-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Vacuum/gas inlet adapter

  • Celite

Procedure:

  • Reaction Setup: To a two-necked round-bottom flask containing a magnetic stir bar, add 2-isopropyl-1-methoxy-4-nitrobenzene (e.g., 1 mmol) and a suitable solvent such as methanol or ethyl acetate (10-20 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% of the substrate) to the solution.

  • Hydrogenation: Seal the flask and evacuate and backfill with hydrogen gas three times to ensure an inert atmosphere has been replaced with hydrogen.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): The product can be purified by column chromatography if necessary.

Visualizations

Below is a diagram illustrating the experimental workflow for the Béchamp reduction protocol.

Bechamp_Reduction_Workflow A Reaction Setup: 2-isopropyl-1-methoxy-4-nitrobenzene, Fe powder, Ethanol in Flask B Heat to 60°C A->B C Add conc. HCl dropwise (30 min) B->C D Reflux for 1 hour C->D E Cool to RT and add to Water D->E F Neutralize with 2M NaOH E->F G Extract with Ethyl Acetate F->G H Separate Organic Layer G->H I Dry over Na2SO4 H->I J Filter and Evaporate Solvent I->J K Crude Product: This compound J->K

Caption: Béchamp Reduction Workflow.

Below is a diagram illustrating the experimental workflow for the Catalytic Hydrogenation protocol.

Catalytic_Hydrogenation_Workflow A Reaction Setup: Substrate and Solvent in Flask B Add 10% Pd/C Catalyst A->B C Evacuate and Backfill with H2 (3x) B->C D Stir under H2 at RT C->D E Monitor by TLC D->E F Filter through Celite E->F Reaction Complete G Evaporate Solvent F->G H Crude Product: This compound G->H

Caption: Catalytic Hydrogenation Workflow.

References

Application Notes: 2-Isopropyl-4-methoxyaniline as a Precursor for Bioactive Quinolines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Isopropyl-4-methoxyaniline is a versatile substituted aniline that serves as a key building block in the synthesis of various heterocyclic compounds with significant biological activities. Its unique substitution pattern, featuring a sterically hindering isopropyl group ortho to the amine and an electron-donating methoxy group para, influences the reactivity and pharmacological properties of its derivatives. These derivatives have shown promise as antimicrobial and anticancer agents.[1] This document provides detailed application notes and protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on a potent anticancer 4-anilinoquinoline derivative.

Synthesis of a Bioactive 4-Anilinoquinoline Derivative

A notable application of this compound is in the synthesis of 4-anilinoquinoline derivatives, a class of compounds known for their potential as anticancer agents. One such derivative, 8-methoxy-4-(2-isopropyl-4-methoxyanilino)quinoline, has demonstrated significant cytotoxic activity against human cancer cell lines.

Reaction Scheme:

The synthesis involves a nucleophilic aromatic substitution reaction between 4-chloro-8-methoxyquinoline and this compound.

G A 4-Chloro-8-methoxyquinoline plus + A->plus B This compound arrow -> B->arrow C 8-Methoxy-4-(2-isopropyl-4-methoxyanilino)quinoline plus->B arrow->C

Caption: General reaction scheme for the synthesis of the bioactive quinoline.

Experimental Protocol:

This protocol is adapted from the general procedure for the synthesis of 4-anilinoquinoline derivatives.

Materials:

  • 4-Chloro-8-methoxyquinoline

  • This compound

  • Ethanol (or other suitable solvent like isopropanol)

  • Catalytic amount of a strong acid (e.g., concentrated HCl)

  • Sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc) for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate for chromatography elution

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-8-methoxyquinoline (1 equivalent) and this compound (1.1 equivalents) in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure 8-methoxy-4-(2-isopropyl-4-methoxyanilino)quinoline.

Anticancer Activity Data:

The synthesized 8-methoxy-4-(2-isopropyl-4-methoxyanilino)quinoline (referred to as compound 2i in a study) has been evaluated for its in vitro antiproliferative activity against human cancer cell lines.[2] The results are summarized in the table below.

CompoundCell LineIC₅₀ (µM)
8-Methoxy-4-(2-isopropyl-4-methoxyanilino)quinolineHeLa7.15
BGC-8234.65
Gefitinib (Reference Drug)HeLa17.12
BGC-82319.27

Table 1: In vitro anticancer activity of the synthesized quinoline derivative compared to the reference drug Gefitinib.[2]

General Synthetic Routes to Quinolines

This compound can also be utilized in classic quinoline syntheses to generate a variety of substituted quinoline scaffolds.

1. Skraup Synthesis:

This method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to form a quinoline.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Glycerol Glycerol Glycerol->Reaction Mixture H2SO4 H2SO4 H2SO4->Reaction Mixture Oxidizing Agent Oxidizing Agent Oxidizing Agent->Reaction Mixture Substituted Quinoline Substituted Quinoline Reaction Mixture->Substituted Quinoline Cyclization & Oxidation

Caption: Workflow for Skraup Synthesis.

2. Friedländer Synthesis:

This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. While this compound itself is not the 2-aminoaryl ketone, it can be a precursor to such a molecule which can then undergo the Friedländer synthesis.

G Start 2-Aminoaryl Ketone (derived from this compound) Condensation Aldol Condensation Start->Condensation Reagent Compound with α-methylene group Reagent->Condensation Cyclization Intramolecular Cyclization & Dehydration Condensation->Cyclization Product Substituted Quinoline Cyclization->Product

Caption: Logical flow of the Friedländer Synthesis.

This compound is a valuable reagent for the synthesis of bioactive molecules, particularly quinoline derivatives with potent anticancer activity. The provided protocols and data serve as a guide for researchers in drug discovery and medicinal chemistry to explore the potential of this compound in developing novel therapeutic agents. The synthetic versatility of this aniline derivative opens avenues for the creation of diverse molecular libraries for further biological screening.

References

Application Note: HPLC Analysis of 2-Isopropyl-4-methoxyaniline and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 2-Isopropyl-4-methoxyaniline and its related derivatives. The described reversed-phase HPLC protocol is designed for purity assessment, impurity profiling, and quality control of this compound, a key intermediate in pharmaceutical synthesis. The method is sensitive, specific, and provides a reliable analytical tool for researchers and professionals in drug development.

Introduction

This compound is a substituted aniline derivative that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the quality and safety of the final active pharmaceutical ingredient (API). HPLC is a powerful analytical technique for assessing the purity of such compounds and for separating them from potential isomers, precursors, and degradation products.[1] This document provides a detailed protocol for the reversed-phase HPLC analysis of this compound and its potential derivatives.

Experimental Protocol

A comprehensive experimental protocol for the HPLC analysis of this compound and its derivatives is presented below. This method is based on established principles for the analysis of substituted anilines.

Instrumentation and Consumables
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Vials: Amber glass vials to protect the light-sensitive aniline compounds.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Formic acid or phosphoric acid for mobile phase modification.

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point for the analysis of this compound and its derivatives. Optimization may be required based on the specific sample matrix and the derivatives being analyzed.

ParameterRecommended Condition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (e.g., 50:50 acetonitrile:water).

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the standard stock solution to 10 mL with the diluent.

  • Sample Solution: Prepare the sample solution at a similar concentration to the working standard solution using the same diluent. Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Presentation

The following tables summarize the expected quantitative data for the analysis of this compound and a representative set of its potential derivatives.

Table 1: Representative Chromatographic Data

CompoundRetention Time (min)Relative Retention Time (RRT)Resolution (Rs)Tailing Factor (Tf)
4-Methoxyaniline (Precursor)5.20.58-1.1
2-Isopropylaniline (Isomer)7.80.873.51.2
This compound 9.0 1.00 2.1 1.1
2-Isopropyl-4-nitroanisole (Precursor)12.51.394.21.3
Dimeric Impurity15.11.683.11.2

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
07030
153070
203070
227030
257030

Table 3: Method Validation Parameters (Representative Values)

ParameterResult
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98 - 102%

Visualizations

The following diagrams illustrate the key aspects of the analytical workflow and the relationships between the compounds of interest.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Diluent A->B C Filter Sample Solution B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection at 254 nm E->F G Integrate Chromatogram F->G H Quantify Analytes G->H I Generate Report H->I

Caption: HPLC analysis workflow from sample preparation to data reporting.

Compound_Relationships cluster_main Target Analyte cluster_related Potential Related Substances Target This compound Impurity Dimeric Impurity Target->Impurity Degradation Precursor1 4-Methoxyaniline Precursor1->Target Synthesis Precursor2 2-Isopropyl-4-nitroanisole Precursor2->Target Synthesis Isomer 2-Isopropylaniline Isomer->Target Isomeric Impurity

Caption: Relationship between this compound and its derivatives.

Conclusion

The described reversed-phase HPLC method provides a reliable and robust approach for the analysis of this compound and its related substances. The protocol, including the specified chromatographic conditions and sample preparation procedures, is suitable for routine quality control, stability studies, and impurity profiling in pharmaceutical development and manufacturing. The provided data and visualizations serve as a comprehensive guide for researchers and scientists working with this class of compounds.

References

Application Notes and Protocols for the Catalytic Hydrogenation of Nitroaromatics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The catalytic hydrogenation of nitroaromatics is a fundamental and widely utilized transformation in organic synthesis, providing a clean and efficient route to aromatic amines. These amines are crucial building blocks in the manufacturing of a vast array of fine chemicals, pharmaceuticals, dyes, and polymers. This document provides detailed application notes and experimental protocols for performing this reaction, focusing on common experimental setups, a variety of catalysts, and reaction conditions. The information is intended to guide researchers in setting up and optimizing this important reaction for their specific needs.

Reaction Pathway and Mechanism

The catalytic hydrogenation of a nitroaromatic compound to its corresponding aniline derivative generally proceeds through a series of intermediates. The reaction begins with the reduction of the nitro group to a nitroso intermediate, which is then further reduced to a hydroxylamine. Finally, the hydroxylamine is hydrogenated to the corresponding amine.[1][2] In some cases, condensation reactions between the nitroso and hydroxylamine intermediates can lead to the formation of azoxy and azo compounds as side products.[2][3]

Reaction_Pathway Nitroaromatic Nitroaromatic (Ar-NO₂) Nitroso Nitrosoaromatic (Ar-NO) Nitroaromatic->Nitroso +H₂ Hydroxylamine Arylhydroxylamine (Ar-NHOH) Nitroso->Hydroxylamine +H₂ Aniline Aromatic Amine (Ar-NH₂) Hydroxylamine->Aniline +H₂

Caption: General reaction pathway for nitroaromatic hydrogenation.

Experimental Setups

The catalytic hydrogenation of nitroaromatics can be carried out in various reactor setups, primarily categorized as batch or continuous flow systems.

1. Batch Reactors:

Batch reactors are the most common setup in a laboratory setting. They are typically stirred vessels made of glass or stainless steel (autoclaves) for reactions requiring elevated pressure and temperature.[2][4] The catalyst is suspended in a solution of the nitroaromatic substrate in a suitable solvent. The reactor is then purged with an inert gas (like nitrogen or argon) before introducing hydrogen gas.[5] Vigorous stirring is essential to ensure good contact between the gas, liquid, and solid catalyst phases.

2. Continuous Flow Reactors:

Continuous flow systems, such as packed-bed reactors, offer several advantages over batch processing, including enhanced safety, better temperature control, and improved efficiency for large-scale production.[2][6] In this setup, a solution of the nitroaromatic is continuously passed through a heated tube (the reactor) packed with a solid-supported catalyst.[6]

Experimental_Workflows cluster_batch Batch Reactor Workflow cluster_flow Continuous Flow Reactor Workflow B_Start Start B_Charge Charge Reactor: Substrate, Solvent, Catalyst B_Start->B_Charge B_Purge Purge with Inert Gas B_Charge->B_Purge B_Pressurize Pressurize with H₂ B_Purge->B_Pressurize B_React Heat & Stir B_Pressurize->B_React B_Cool Cool Down B_React->B_Cool B_Vent Vent H₂ B_Cool->B_Vent B_Filter Filter Catalyst B_Vent->B_Filter B_Workup Product Workup B_Filter->B_Workup B_End End B_Workup->B_End F_Start Start F_Prepare Prepare Substrate Solution F_Start->F_Prepare F_Pump Pump Solution & H₂ through Packed Bed F_Prepare->F_Pump F_React Heat Reactor F_Pump->F_React F_Collect Collect Product Stream F_React->F_Collect F_Workup Product Workup F_Collect->F_Workup F_End End F_Workup->F_End Analytical_Methods Monitoring Reaction Monitoring Chromatography Chromatography Monitoring->Chromatography Spectroscopy Spectroscopy Monitoring->Spectroscopy Other Other Methods Monitoring->Other GC Gas Chromatography (GC/GC-MS) Chromatography->GC HPLC HPLC Chromatography->HPLC NMR NMR Spectroscopy Spectroscopy->NMR FTIR FT-IR Spectroscopy Spectroscopy->FTIR Calorimetry Calorimetry Other->Calorimetry Gas_Uptake H₂ Gas Uptake Other->Gas_Uptake

References

Application of 2-Isopropyl-4-methoxyaniline in Medicinal Chemistry: A Scaffolding Approach for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2-Isopropyl-4-methoxyaniline is a versatile chemical intermediate that serves as a valuable building block in the synthesis of biologically active molecules, particularly in the realm of medicinal chemistry. Its substituted aniline structure provides a key pharmacophoric element for the design of kinase inhibitors, a class of drugs that has revolutionized the treatment of various diseases, most notably cancer. The strategic placement of the isopropyl and methoxy groups on the aniline ring influences the physicochemical properties of derivative compounds, such as lipophilicity and hydrogen bonding potential, which are critical for target binding and pharmacokinetic profiles. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a potent p38 MAP kinase inhibitor, highlighting its utility in drug discovery.

Application Notes

This compound is a key starting material for the synthesis of a variety of heterocyclic compounds that have shown promise as therapeutic agents. Its derivatives have been investigated for a range of biological activities, including antimicrobial and anticancer properties.[1] The aniline nitrogen provides a nucleophilic center for reactions such as N-arylation, amidation, and the formation of heterocyclic rings, which are fundamental transformations in the construction of complex drug-like molecules.

One of the most significant applications of this aniline derivative is in the development of kinase inhibitors. Kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases. The 2-isopropyl-4-methoxyphenyl moiety can be incorporated into various kinase inhibitor scaffolds to optimize their interaction with the ATP-binding site of the target kinase.

A notable example is the synthesis of substituted 2-pyrimidineamines, which have been identified as potent inhibitors of protein kinases. Specifically, derivatives of this compound have demonstrated inhibitory activity against p38 Mitogen-Activated Protein (MAP) kinase, a key enzyme in the inflammatory response and cellular stress signaling.

Quantitative Data Summary

The following table summarizes the biological activity of a representative compound synthesized from this compound.

Compound IDTarget KinaseIC50 (µM)
1p38 MAP Kinase0.2

Table 1: Inhibitory activity of N-(2-isopropyl-4-methoxyphenyl)-4-(3-hydroxyphenyl)pyrimidin-2-amine (Compound 1) against p38 MAP kinase.

Experimental Protocols

Synthesis of N-(2-isopropyl-4-methoxyphenyl)-4-(3-hydroxyphenyl)pyrimidin-2-amine (Compound 1)

This protocol details the synthesis of a potent p38 MAP kinase inhibitor starting from this compound.

Step 1: Synthesis of 2-chloro-4-(3-hydroxyphenyl)pyrimidine

  • Materials: 2,4-dichloropyrimidine, 3-hydroxyphenylboronic acid, tetrakis(triphenylphosphine)palladium(0), 2M aqueous sodium carbonate solution, 1,2-dimethoxyethane (DME).

  • Procedure:

    • To a solution of 2,4-dichloropyrimidine (1.49 g, 10 mmol) in DME (50 ml), add 3-hydroxyphenylboronic acid (1.38 g, 10 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol).

    • Add 2M aqueous sodium carbonate solution (15 ml, 30 mmol) to the mixture.

    • Heat the reaction mixture at reflux under a nitrogen atmosphere for 18 hours.

    • After cooling, dilute the mixture with water (100 ml) and extract with ethyl acetate (3 x 50 ml).

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel (eluent: 30% ethyl acetate in hexane) to afford 2-chloro-4-(3-hydroxyphenyl)pyrimidine as a solid.

Step 2: Synthesis of N-(2-isopropyl-4-methoxyphenyl)-4-(3-hydroxyphenyl)pyrimidin-2-amine (Compound 1)

  • Materials: 2-chloro-4-(3-hydroxyphenyl)pyrimidine, this compound, concentrated hydrochloric acid, 2-ethoxyethanol.

  • Procedure:

    • A mixture of 2-chloro-4-(3-hydroxyphenyl)pyrimidine (0.207 g, 1 mmol) and this compound (0.165 g, 1 mmol) in 2-ethoxyethanol (5 ml) is treated with a drop of concentrated hydrochloric acid.

    • The reaction mixture is heated at 120°C for 4 hours.

    • After cooling, the mixture is poured into water (50 ml) and the resulting precipitate is collected by filtration.

    • The solid is washed with water and then diethyl ether.

    • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield N-(2-isopropyl-4-methoxyphenyl)-4-(3-hydroxyphenyl)pyrimidin-2-amine as a pure solid.

Visualizations

Logical Relationship of Synthesis

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product 2,4-dichloropyrimidine 2,4-dichloropyrimidine 2-chloro-4-(3-hydroxyphenyl)pyrimidine 2-chloro-4-(3-hydroxyphenyl)pyrimidine 2,4-dichloropyrimidine->2-chloro-4-(3-hydroxyphenyl)pyrimidine Suzuki Coupling 3-hydroxyphenylboronic acid 3-hydroxyphenylboronic acid 3-hydroxyphenylboronic acid->2-chloro-4-(3-hydroxyphenyl)pyrimidine This compound This compound N-(2-isopropyl-4-methoxyphenyl)-4-(3-hydroxyphenyl)pyrimidin-2-amine N-(2-isopropyl-4-methoxyphenyl)-4-(3-hydroxyphenyl)pyrimidin-2-amine This compound->N-(2-isopropyl-4-methoxyphenyl)-4-(3-hydroxyphenyl)pyrimidin-2-amine 2-chloro-4-(3-hydroxyphenyl)pyrimidine->N-(2-isopropyl-4-methoxyphenyl)-4-(3-hydroxyphenyl)pyrimidin-2-amine Nucleophilic Aromatic Substitution

Caption: Synthetic pathway for the p38 MAP kinase inhibitor.

p38 MAP Kinase Signaling Pathway

p38_MAPK_Pathway Cellular Stress Cellular Stress MAPKKK MAPKKK Cellular Stress->MAPKKK Cytokines Cytokines Cytokines->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38 p38 MKK3_6->p38 Transcription Factors Transcription Factors p38->Transcription Factors Inflammation Inflammation Transcription Factors->Inflammation Apoptosis Apoptosis Transcription Factors->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Transcription Factors->Cell Cycle Arrest

References

Application Notes and Protocols: The Role of 2-Isopropyl-4-methoxyaniline in Azo Pigment Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of 2-isopropyl-4-methoxyaniline as a key intermediate in the synthesis of azo pigments. The document outlines its chemical properties that make it suitable for this application and provides a detailed, representative experimental protocol for the synthesis of a high-performance azo pigment.

Application Note: this compound as a Precursor for Azo Pigments

This compound is an aromatic amine that serves as a crucial building block in the synthesis of a variety of organic molecules, most notably azo pigments.[1] Its utility in this field stems from the reactivity of its primary amino group, which can be readily converted into a diazonium salt. This diazonium salt can then undergo a coupling reaction with a suitable coupling component to form a highly conjugated azo compound, which is the basic chromophore responsible for the color of azo pigments.

The molecular structure of this compound, featuring an isopropyl group and a methoxy group on the benzene ring, influences the properties of the resulting pigments. The electron-donating methoxy group can affect the color of the pigment, while the bulky isopropyl group can enhance properties such as lightfastness and solubility in organic media by sterically hindering intermolecular interactions. These characteristics are highly desirable in the formulation of high-performance pigments for use in inks, coatings, and plastics.

The general process for synthesizing an azo pigment from this compound involves two main steps:

  • Diazotization: The primary aromatic amine (this compound) is reacted with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures to form a diazonium salt.

  • Azo Coupling: The diazonium salt solution is then added to a solution of a coupling component (e.g., a naphthol, pyrazolone, or acetoacetarylide derivative) to form the final azo pigment. The specific coupling component used will largely determine the final color of the pigment.

Experimental Protocol: Synthesis of a Hypothetical Azo Pigment (Red) from this compound

This protocol describes the synthesis of a hypothetical red azo pigment by coupling diazotized this compound with N-(2-methoxyphenyl)-3-hydroxy-2-naphthamide (a Naphthol AS derivative).

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound165.2316.5 g0.10
Sodium Nitrite (NaNO₂)69.007.2 g0.104
Hydrochloric Acid (HCl), 37%36.4625 mL~0.30
N-(2-methoxyphenyl)-3-hydroxy-2-naphthamide293.3129.3 g0.10
Sodium Hydroxide (NaOH)40.008.0 g0.20
Sodium Acetate (CH₃COONa)82.0310 g0.12
Distilled Water-1000 mL-
Ice-As needed-

Equipment:

  • 1000 mL three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Beakers

  • Buchner funnel and filter paper

  • Drying oven

Procedure:

Part 1: Diazotization of this compound

  • In the 1000 mL three-necked flask, add 16.5 g (0.10 mol) of this compound to 300 mL of distilled water and 25 mL of concentrated hydrochloric acid.

  • Cool the resulting suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Dissolve 7.2 g (0.104 mol) of sodium nitrite in 50 mL of distilled water and cool the solution to 0-5 °C.

  • Add the cold sodium nitrite solution dropwise to the stirred amine suspension over 30 minutes, ensuring the temperature remains between 0-5 °C.

  • After the addition is complete, continue stirring for an additional 30 minutes at 0-5 °C. A slight excess of nitrous acid should be confirmed with starch-iodide paper.

  • Filter the resulting diazonium salt solution to remove any impurities. Keep the solution cold.

Part 2: Azo Coupling

  • In a separate 1000 mL beaker, dissolve 29.3 g (0.10 mol) of N-(2-methoxyphenyl)-3-hydroxy-2-naphthamide in 400 mL of distilled water containing 8.0 g (0.20 mol) of sodium hydroxide.

  • Cool the solution of the coupling component to 10-15 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the stirred coupling component solution over 60 minutes. The pH of the reaction mixture should be maintained between 4.5 and 5.5 by the addition of a sodium acetate solution.

  • A red precipitate will form immediately.

  • After the addition is complete, continue stirring the mixture for 2 hours at room temperature to ensure the completion of the coupling reaction.

Part 3: Isolation and Purification of the Pigment

  • Heat the pigment suspension to 90-95 °C and hold at this temperature for 30 minutes to improve the pigment's crystal form and fastness properties.

  • Allow the suspension to cool to room temperature.

  • Filter the precipitated pigment using a Buchner funnel.

  • Wash the filter cake with hot distilled water until the filtrate is free of chloride ions (test with silver nitrate solution).

  • Dry the pigment in an oven at 80-90 °C to a constant weight.

Expected Results:

ParameterValue
Appearance Red powder
Yield ~90-95%
Melting Point >300 °C
Purity (by HPLC) >98%

Visualizations

ReactionPathway cluster_diazotization Diazotization cluster_coupling Azo Coupling Aniline This compound DiazoniumSalt Diazonium Salt Intermediate Aniline->DiazoniumSalt NaNO₂, HCl 0-5 °C CouplingComponent N-(2-methoxyphenyl)-3-hydroxy-2-naphthamide DiazoniumSalt->CouplingComponent pH 4.5-5.5 AzoPigment Red Azo Pigment CouplingComponent->AzoPigment

Caption: Chemical reaction pathway for the synthesis of a red azo pigment.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Prepare Aniline Suspension B Prepare Nitrite Solution D Diazotization (0-5 °C) A->D C Prepare Coupling Component Solution B->D E Azo Coupling (pH 4.5-5.5) C->E D->E F Heating Suspension E->F G Filtration F->G H Washing G->H I Drying H->I

Caption: Experimental workflow for azo pigment synthesis.

References

Application Notes and Protocols for the Purification of Crude 2-Isopropyl-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropyl-4-methoxyaniline is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The purity of this aniline derivative is crucial for the successful and efficient production of downstream products, as impurities can lead to side reactions, lower yields, and compromise the safety and efficacy of the final active ingredient. This document provides detailed protocols for common laboratory techniques to purify crude this compound, including recrystallization, flash column chromatography, and vacuum distillation.

Physicochemical Properties of this compound:

PropertyValue
Molecular FormulaC₁₀H₁₅NO
Molecular Weight165.23 g/mol [1]
AppearanceExpected to be a liquid or low-melting solid
Boiling PointEstimated to be high at atmospheric pressure
SolubilityLikely soluble in organic solvents and sparingly soluble in water

Potential Impurities

The impurity profile of crude this compound is highly dependent on the synthetic route employed. Common synthesis pathways, such as the nitration and subsequent reduction of 2-isopropylanisole or the alkylation of p-anisidine, can lead to various impurities. These may include:

  • Isomeric Amines: Positional isomers such as 3-isopropyl-4-methoxyaniline or 2,6-diisopropylaniline may be formed if the regioselectivity of the synthesis is not absolute.

  • Unreacted Starting Materials: Residual starting materials like 2-isopropylanisole or p-anisidine may be present.

  • By-products of Reduction: Incomplete reduction of a nitro-intermediate can result in the corresponding nitroso or azoxy compounds.

  • Over-alkylation Products: Multiple isopropyl groups may be introduced onto the aromatic ring.

A preliminary analysis of the crude material by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended to identify the major impurities and select the most appropriate purification strategy.

Purification Methodologies

Recrystallization

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a given solvent or solvent system at varying temperatures. The principle involves dissolving the impure compound in a hot solvent and then allowing it to cool slowly, leading to the formation of pure crystals while the impurities remain dissolved in the mother liquor.

Experimental Protocol: Single-Solvent Recrystallization

  • Solvent Selection:

    • Place a small amount of the crude this compound in several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, methanol, isopropanol, hexane, toluene) to each tube at room temperature. A suitable solvent should not dissolve the compound at room temperature but should dissolve it completely upon heating.

    • Based on the polarity of the target molecule (an aniline derivative), a moderately polar solvent like ethanol or a solvent pair is a good starting point.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid.

    • Heat the mixture on a hot plate with stirring until the solid is completely dissolved.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals in a vacuum oven.

Experimental Protocol: Mixed-Solvent Recrystallization

If a single suitable solvent cannot be identified, a mixed-solvent system can be employed. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is sparingly soluble.[2]

  • Solvent Pair Selection: Common solvent pairs include ethanol-water, and dichloromethane-hexane.[2][3]

  • Dissolution: Dissolve the crude material in a minimum amount of the hot "good" solvent (e.g., ethanol).

  • Inducing Crystallization: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly turbid (cloudy), indicating the saturation point.

  • Cooling and Isolation: Allow the solution to cool slowly to room temperature and then in an ice bath. Collect the crystals by vacuum filtration, wash with a cold mixture of the solvent pair, and dry.

Data Presentation: Hypothetical Recrystallization Results

MethodSolvent SystemInitial Purity (%)Final Purity (%)Yield (%)
Single SolventEthanol859575
Mixed SolventEthanol/Water859880

Recrystallization_Workflow A Crude this compound B Dissolve in Minimum Hot Solvent A->B Heat C Slow Cooling to Room Temperature B->C D Ice Bath Cooling C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Purified Crystals F->G H Pure this compound G->H

Flash Column Chromatography

Flash column chromatography is a purification technique that utilizes a stationary phase (typically silica gel) packed in a column and a mobile phase (a solvent or mixture of solvents) to separate compounds based on their differential adsorption to the stationary phase. It is a rapid and effective method for purifying larger quantities of material compared to traditional gravity chromatography.

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis:

    • Develop a TLC method to achieve good separation between this compound and its impurities.

    • Spot the crude mixture on a TLC plate and elute with various solvent systems (e.g., mixtures of hexane and ethyl acetate).

    • A suitable mobile phase will result in a retention factor (Rf) of approximately 0.2-0.4 for the target compound.

  • Column Packing:

    • Select an appropriately sized flash chromatography column based on the amount of crude material.

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude this compound in a minimum amount of the mobile phase or a stronger solvent.

    • Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel (dry loading).

    • Carefully load the sample onto the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, applying pressure to achieve a steady flow rate.

    • Collect fractions in test tubes or other suitable containers.

    • Monitor the elution of the compounds by TLC analysis of the collected fractions.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Data Presentation: Hypothetical Flash Chromatography Results

ParameterValue
Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseHexane:Ethyl Acetate (e.g., 9:1 v/v)
Initial Purity (%)85
Final Purity (%)>99
Yield (%)85

Flash_Chromatography_Workflow A Crude Sample B TLC Analysis for Solvent System A->B D Load Sample onto Column A->D C Pack Silica Gel Column B->C C->D E Elute with Mobile Phase D->E F Collect Fractions E->F G TLC Analysis of Fractions F->G H Combine Pure Fractions G->H I Solvent Evaporation H->I J Pure Product I->J

Vacuum Distillation

Vacuum distillation is a purification technique used for compounds that are thermally unstable or have high boiling points at atmospheric pressure. By reducing the pressure, the boiling point of the compound is lowered, allowing for its distillation at a lower temperature, thus preventing degradation. For substituted anilines, which can have high boiling points, this is often a preferred method. A related compound, 2-methyl-6-isopropylaniline, is purified by reduced pressure distillation to achieve a purity of over 98.5%.[4]

Experimental Protocol: Vacuum Distillation

  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all glassware is free of cracks and all joints are properly sealed.

    • Connect the apparatus to a vacuum pump with a trap and a pressure gauge.

  • Distillation:

    • Place the crude this compound in the round-bottom flask with a magnetic stir bar or boiling chips.

    • Slowly reduce the pressure to the desired level.

    • Gradually heat the flask in a heating mantle or oil bath.

    • Collect the fraction that distills at a constant temperature (the boiling point of the compound at that pressure).

  • Isolation:

    • Once the distillation is complete, carefully release the vacuum and allow the apparatus to cool.

    • The purified this compound will be in the receiving flask.

Data Presentation: Hypothetical Vacuum Distillation Results

ParameterValue
Pressure (mmHg)1-5
Boiling Range (°C)To be determined experimentally
Initial Purity (%)85
Final Purity (%)>99
Yield (%)90

Vacuum_Distillation_Workflow A Crude Liquid B Setup Vacuum Distillation Apparatus A->B C Reduce Pressure B->C D Heat the Sample C->D E Collect Distillate at Constant Temperature D->E H Non-volatile Impurities (Residue) D->H F Cool and Release Vacuum E->F G Pure Liquid Product F->G

Purity Assessment

The purity of the this compound after each purification step should be assessed using appropriate analytical techniques.

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the purity. A single spot for the purified product indicates a significant reduction in impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound. For substituted anilines, a reverse-phase C18 column with a mobile phase of acetonitrile and water is often effective.[5][6][7]

  • Gas Chromatography (GC): Another quantitative method suitable for volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the purified compound and can be used to detect and quantify impurities if their signals do not overlap with the product signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the purified compound.

Conclusion

The choice of purification method for crude this compound depends on the nature and quantity of the impurities, as well as the physical state of the crude product. For solid materials, recrystallization is often a simple and effective first choice. For liquid products or complex mixtures, flash column chromatography or vacuum distillation are powerful purification techniques. A combination of these methods may be necessary to achieve the desired level of purity for demanding applications in research and development. It is crucial to perform analytical testing before and after purification to determine the effectiveness of the chosen protocol.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Isopropyl-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Isopropyl-4-methoxyaniline.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Yield in Nitration-Reduction Pathway

  • Question: My overall yield for the synthesis of this compound via the nitration-reduction pathway is significantly lower than expected. What are the potential causes and how can I improve it?

  • Answer: Low yields in this two-step process can arise from issues in either the nitration or the reduction step.

    • Nitration Step:

      • Incomplete Nitration: The nitration of the starting material (e.g., 2-isopropylphenol or a derivative) may be incomplete. Ensure precise temperature control, as nitration reactions are often highly exothermic.[1] The choice of nitrating agent and reaction conditions is also critical for achieving high conversion.

      • Poor Regioselectivity: The formation of undesired nitro-isomers can significantly reduce the yield of the target intermediate, 2-isopropyl-1-methoxy-4-nitrobenzene. The directing effects of the isopropyl and methoxy groups on the aromatic ring influence the position of nitration. Careful optimization of reaction conditions, such as temperature and the nitrating agent used, is crucial for controlling regioselectivity.[1]

    • Reduction Step:

      • Inefficient Reduction: The reduction of the nitro group to an amine can be challenging. For the Béchamp reduction using iron powder and acid, the quality and activation of the iron are important.[1] In catalytic hydrogenation, the choice of catalyst (e.g., Palladium on carbon - Pd/C), catalyst loading, hydrogen pressure, and solvent can all impact the efficiency of the reduction.[1]

      • Side Reactions: Over-reduction or other side reactions can occur, leading to the formation of byproducts and a lower yield of the desired aniline.

    Recommendations for Yield Improvement:

    • Optimize Nitration: Carefully control the temperature and consider using flow chemistry for better heat management in large-scale reactions.[1] Experiment with different nitrating agents to improve regioselectivity.

    • Enhance Reduction Efficiency: For the Béchamp reduction, ensure the iron powder is of high purity and activated. For catalytic hydrogenation, screen different catalysts and optimize reaction conditions (temperature, pressure, solvent).

    • Purification: Ensure efficient purification at each step to remove byproducts that may interfere with subsequent reactions.

Issue 2: Formation of Impurities

  • Question: I am observing significant impurities in my final product. What are the likely impurities and how can I minimize their formation?

  • Answer: Impurities can originate from starting materials, side reactions during the synthesis, or degradation of the product.

    • Potential Impurities:

      • Isomeric Anilines: If the regioselectivity of the nitration step is not well-controlled, other isomers of this compound may be formed.

      • Unreacted Nitro Intermediate: Incomplete reduction will result in the presence of 2-isopropyl-1-methoxy-4-nitrobenzene in the final product.

      • Oxidation Products: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities, especially if exposed to air for extended periods.

      • Byproducts from Side Reactions: Depending on the specific synthetic route, various byproducts can be generated. For instance, in the direct amination of phenols, byproducts from the oxidizing agent can be a source of impurities.[1]

    Recommendations for Minimizing Impurities:

    • High-Purity Starting Materials: Use starting materials of the highest possible purity to avoid introducing impurities from the outset.

    • Inert Atmosphere: Conduct reactions, particularly the final aniline product handling, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    • Optimized Reaction Conditions: As with yield improvement, optimizing reaction conditions to favor the desired reaction pathway is crucial for minimizing side reactions.

    • Thorough Purification: Employ appropriate purification techniques, such as column chromatography or recrystallization, to remove impurities from the final product. A purity of 95% is commonly reported for commercially available this compound.[1]

Frequently Asked Questions (FAQs)

  • Question: What are the most common synthetic routes to produce this compound?

  • Answer: The most prevalent methods for synthesizing this compound and related substituted anilines include:

    • Nitration and Reduction: This is a classic and widely used two-step method. It involves the nitration of an appropriate aromatic precursor, followed by the reduction of the nitro group to an amine.[1]

    • Direct Amination of Phenols: More modern approaches involve the direct conversion of a phenol to an aniline. One reported method for this compound involves the use of (diacetoxyiodo)benzene (PIDA) and an ammonia source.[1]

    • Alkylation of Anilines: While potentially challenging due to regioselectivity, the introduction of the isopropyl group onto 4-methoxyaniline is another possible route.[1]

  • Question: Are there any "green" or more sustainable synthesis methods for this compound?

  • Answer: Yes, there is a growing interest in developing more environmentally friendly methods for aniline synthesis. Some promising green chemistry approaches include:

    • Biocatalysis: The use of enzymes as catalysts for amination reactions offers a highly sustainable route, often using molecular oxygen as the oxidant and producing water as the only byproduct.[1]

    • Flow Chemistry: Continuous flow reactors can provide better control over reaction parameters, leading to improved safety, higher yields, and better selectivity, especially for exothermic reactions like nitration.[1]

    • Catalytic Routes: Catalytic methods, such as direct amination, generally have a higher atom economy compared to stoichiometric reactions like the traditional nitration-reduction pathway, which generates significant byproducts.[1]

  • Question: How can I protect the amine group of this compound during subsequent reactions?

  • Answer: The amino group of anilines is reactive and can interfere with subsequent electrophilic aromatic substitution reactions. A common strategy to protect the amino group is N-acylation, for example, by reacting the aniline with acetyl chloride or acetic anhydride. This protection reduces the activating influence of the amino group and prevents unwanted side reactions like oxidation.[1]

Quantitative Data

Table 1: Comparison of Synthetic Routes for Substituted Anilines

Synthetic RouteKey ReagentsTypical SolventsAtom EconomyCommon Waste Products
Nitration-ReductionHNO₃, H₂SO₄, Fe/HCl or H₂, Pd/CSulfuric Acid, Water, MethanolLowSpent acids, Iron salts
Direct Amination of PhenolsPIDA, NH₃ sourceMethanolModerateIodo-byproducts
Biocatalytic Oxidative AminationEnzyme, O₂WaterHighWater

Data compiled from various sources on aniline synthesis.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitration and Reduction (Illustrative)

This is a generalized protocol and requires optimization for specific laboratory conditions.

Step 1: Nitration of a Suitable Precursor (e.g., 2-isopropyl-1-methoxybenzene)

  • Cool a mixture of concentrated sulfuric acid and the starting material in an ice bath.

  • Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining a low temperature (e.g., 0-5 °C) to control the exothermic reaction and improve regioselectivity.

  • After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time to ensure complete conversion.

  • Quench the reaction by pouring it over ice-water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., Na₂SO₄).

  • Remove the solvent under reduced pressure to obtain the crude nitroaromatic intermediate.

  • Purify the intermediate, for example, by column chromatography.

Step 2: Reduction of the Nitro Group

  • Method A: Catalytic Hydrogenation

    • Dissolve the purified nitroaromatic intermediate in a suitable solvent (e.g., methanol or ethanol).

    • Add a catalyst, such as 5-10% Palladium on carbon (Pd/C).

    • Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.

    • Stir the reaction under a hydrogen atmosphere (typically 1-5 atm) at room temperature until the reaction is complete (monitored by TLC or GC-MS).

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude aniline.

    • Purify the product as needed.

  • Method B: Béchamp Reduction

    • Create a suspension of iron powder in an acidic aqueous solution (e.g., water and hydrochloric acid).

    • Heat the suspension to a reflux temperature.

    • Add the nitroaromatic intermediate portion-wise to the heated suspension.

    • Continue refluxing until the reduction is complete.

    • Cool the reaction mixture and neutralize it with a base (e.g., sodium carbonate or sodium hydroxide).

    • Extract the product with an organic solvent.

    • Dry the organic layer and remove the solvent to obtain the crude product.

    • Purify the product.

Visualizations

experimental_workflow cluster_nitration Nitration Step cluster_reduction Reduction Step start Starting Material (e.g., 2-isopropyl-1-methoxybenzene) nitration Nitration (HNO3, H2SO4) start->nitration quench Quenching (Ice-water) nitration->quench extraction1 Extraction quench->extraction1 purification1 Purification extraction1->purification1 intermediate Nitroaromatic Intermediate purification1->intermediate reduction Reduction (e.g., H2/Pd-C) intermediate->reduction workup Work-up reduction->workup purification2 Final Purification workup->purification2 final_product This compound purification2->final_product

Caption: General experimental workflow for the synthesis of this compound via the nitration-reduction pathway.

troubleshooting_yield cluster_nitration_issues Nitration Step Issues cluster_reduction_issues Reduction Step Issues cluster_solutions Potential Solutions low_yield Low Overall Yield incomplete_nitration Incomplete Reaction low_yield->incomplete_nitration poor_regioselectivity Isomer Formation low_yield->poor_regioselectivity inefficient_reduction Inefficient Catalyst/Reagents low_yield->inefficient_reduction side_reactions Byproduct Formation low_yield->side_reactions optimize_temp Optimize Temperature Control incomplete_nitration->optimize_temp poor_regioselectivity->optimize_temp optimize_reagents Optimize Reagents/Catalyst inefficient_reduction->optimize_reagents purify_intermediates Purify Intermediates side_reactions->purify_intermediates inert_atmosphere Use Inert Atmosphere side_reactions->inert_atmosphere

Caption: Troubleshooting logic for addressing low yield in the synthesis of this compound.

References

Technical Support Center: Nitration of 2-Isopropylphenol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the nitration of 2-isopropylphenol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing answers to frequently asked questions related to this chemical transformation.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the nitration of 2-isopropylphenol.

Issue 1: Low Yield of Mononitrated Products and Formation of Tarry Residues

  • Question: My reaction is producing a low yield of the desired nitrophenol, and I'm observing a significant amount of dark, tarry material. What is causing this and how can I prevent it?

  • Answer: The formation of tarry residues is a common issue in the nitration of phenols and is primarily due to oxidation of the highly activated phenol ring by nitric acid. The hydroxyl group of the phenol makes the aromatic ring very susceptible to oxidation, leading to the formation of complex polymeric materials and benzoquinone derivatives.

    Troubleshooting Steps:

    • Use Milder Nitrating Agents: Instead of concentrated nitric acid and sulfuric acid, consider using milder nitrating agents. Options include:

      • Dilute nitric acid.

      • A mixture of sodium nitrate and a solid acid catalyst like silica sulfuric acid.[1]

      • Metal nitrates such as copper(II) nitrate or iron(III) nitrate in an organic solvent.[2]

    • Control Reaction Temperature: Run the reaction at a lower temperature (e.g., 0-5 °C) to reduce the rate of oxidation.

    • Protect the Hydroxyl Group: Although a more involved process, acetylation of the hydroxyl group to form 2-isopropylphenyl acetate can be performed. The acetyl group is less activating than the hydroxyl group, which can lead to a cleaner nitration. The protecting group can be subsequently removed by hydrolysis.

Issue 2: Formation of Polynitrated Byproducts

  • Question: I am observing the formation of dinitrated or even trinitrated products in my reaction mixture. How can I improve the selectivity for mononitration?

  • Answer: The high reactivity of the 2-isopropylphenol ring, activated by the hydroxyl group, can lead to multiple nitration events, especially under harsh reaction conditions.

    Troubleshooting Steps:

    • Control Stoichiometry: Use a stoichiometric amount or a slight excess of the nitrating agent. A large excess of the nitrating agent will favor polynitration.

    • Use Dilute Nitric Acid: As with preventing oxidation, using dilute nitric acid can help to control the reactivity and favor mononitration.

    • Gradual Addition: Add the nitrating agent slowly to the solution of 2-isopropylphenol to maintain a low concentration of the nitrating species in the reaction mixture at any given time.

Issue 3: Unexpected Formation of 4-Nitrophenol (Nitrodeisopropylation)

  • Question: My product analysis shows the presence of 4-nitrophenol, which would require the loss of the isopropyl group. What is this side reaction and how can I minimize it?

  • Answer: This side reaction is known as nitrodeisopropylation . It involves the electrophilic attack of the nitronium ion at the ipso-position (the carbon atom bearing the isopropyl group), followed by the loss of the isopropyl group as a carbocation. This is a known side reaction in the nitration of isopropyl-substituted aromatic compounds.[3]

    Troubleshooting Steps:

    • Acidity Control: The extent of nitrodeisopropylation can be influenced by the acidity of the reaction medium. Experimenting with different acid catalysts or solvent systems may help to minimize this side reaction. For instance, using milder acidic conditions might disfavor the formation of the intermediate that leads to deisopropylation.

    • Choice of Nitrating Agent: The nature of the nitrating agent can influence the product distribution. Using a bulkier nitrating agent might sterically hinder the attack at the ipso-position.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products from the mononitration of 2-isopropylphenol?

The hydroxyl group is an ortho, para-directing group. Therefore, the expected major products are 4-nitro-2-isopropylphenol and 6-nitro-2-isopropylphenol . The ratio of these isomers will depend on the reaction conditions, particularly the steric hindrance posed by the isopropyl group and the solvent used.

Q2: How can I analyze the product mixture to determine the ratio of different isomers and byproducts?

Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for separating and identifying the components of your reaction mixture.[4] You can also use Nuclear Magnetic Resonance (NMR) spectroscopy to characterize the purified isomers. 1H NMR and 13C NMR data for 2-isopropylphenol and related compounds are available in public databases for comparison.[5][6][7]

Q3: Are there any safety precautions I should be aware of when nitrating 2-isopropylphenol?

Yes, nitration reactions can be highly exothermic and potentially hazardous.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Be aware that nitrated phenolic compounds can be explosive, especially polynitrated derivatives.[5] Handle the products with care and avoid heating them unnecessarily.

  • Nitric acid is a strong oxidizing agent and is corrosive. Handle it with extreme caution.

Data Presentation

Table 1: Typical Product Distribution in the Nitration of Phenol under Different Conditions

Nitrating Agent / ConditionsSolventOrtho-Nitrophenol (%)Para-Nitrophenol (%)Reference
Dilute HNO₃Chlorinated Solvent~33~67[8]
NaNO₃ / H₂SO₄-~58~42[8]
Cu(NO₃)₂ · 3H₂OAcetone2856
NH₄NO₃ / KHSO₄AcetonitrileHigh regioselectivity for ortho-[1]

Note: This table provides data for the nitration of phenol as a model. The product distribution for 2-isopropylphenol will be influenced by the steric and electronic effects of the isopropyl group.

Experimental Protocols

General Procedure for the Nitration of a Phenol with a Metal Nitrate (Illustrative)

This protocol is a general guideline and may need to be optimized for 2-isopropylphenol.

  • Dissolution: Dissolve the phenol (1 equivalent) in a suitable anhydrous organic solvent (e.g., acetone, ethyl acetate, or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.[2]

  • Addition of Nitrating Agent: Add the metal nitrate (e.g., Cu(NO₃)₂ · 3H₂O, 1-1.5 equivalents) to the solution.[2]

  • Reaction: Stir the mixture at room temperature or under reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the reaction mixture to remove any solids. The filtrate can be washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent removed under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to separate the different isomers and byproducts.

Visualizations

Nitration_Side_Reactions cluster_side_reactions Side Reactions 2-Isopropylphenol 2-Isopropylphenol Desired Mononitro Products Desired Mononitro Products 2-Isopropylphenol->Desired Mononitro Products Main Reaction Side Products Side Products 2-Isopropylphenol->Side Products Nitrating Agent Nitrating Agent Nitrating Agent->Desired Mononitro Products Nitrating Agent->Side Products Oxidation Products Oxidation Products Side Products->Oxidation Products Oxidation Polynitrated Products Polynitrated Products Side Products->Polynitrated Products Further Nitration Nitrodeisopropylation Products Nitrodeisopropylation Products Side Products->Nitrodeisopropylation Products Ipso-substitution

Caption: Overview of the main and side reactions in the nitration of 2-isopropylphenol.

Troubleshooting_Workflow start Start Nitration Experiment observe Observe Reaction Outcome start->observe low_yield Low Yield / Tarry Products? observe->low_yield polynitration Polynitration Observed? low_yield->polynitration No action1 Use Milder Reagents Lower Temperature low_yield->action1 Yes deisopropylation Nitrodeisopropylation? polynitration->deisopropylation No action2 Control Stoichiometry Gradual Addition polynitration->action2 Yes success Successful Mononitration deisopropylation->success No action3 Modify Acidity Change Nitrating Agent deisopropylation->action3 Yes action1->start action2->start action3->start

References

Technical Support Center: Purification of Substituted Anilines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with substituted anilines.

Frequently Asked Questions (FAQs)

Q1: My purified substituted aniline is colorless, but it turns yellow or brown over time. What is happening and how can I prevent it?

A1: Freshly purified aniline is typically a colorless or pale yellow oily liquid.[1][2] However, it is prone to oxidation and polymerization upon exposure to air and light, leading to the formation of strongly colored impurities that cause it to darken to yellow, red, or brown.[1][2][3]

  • Prevention: To maintain the purity and color of your compound, it is crucial to store it properly.

    • Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[1][4]

    • Light Protection: Use amber glass vials or wrap the container in aluminum foil to protect it from light.[1][4]

    • Low Temperature: Storing at a low temperature (e.g., in a refrigerator at 4°C) can also help to slow down degradation.[1]

    • Proper Sealing: Ensure the container is tightly sealed to prevent exposure to moisture and air.[4]

Q2: I am seeing a persistent colored impurity in my substituted aniline that I can't remove by standard silica gel chromatography. What are my options?

A2: Colored impurities in anilines are often oxidation or polymerization products that can be challenging to remove.[5][6] If standard normal-phase chromatography is not effective, consider the following:

  • Reversed-Phase Chromatography: This technique can be effective at removing colored contaminants when normal-phase silica gel fails.[6]

  • Activated Carbon Treatment: Adding activated carbon to a solution of your aniline, followed by filtration, can help adsorb the colored impurities.[6]

  • Distillation: Vacuum distillation is a very effective method for separating the volatile aniline from non-volatile polymeric "gunk" and other colored impurities.[3]

  • Acid-Base Extraction: Dissolve the impure aniline in a suitable organic solvent and wash with a dilute acid (like HCl). The basic aniline will move to the aqueous layer as a salt, leaving many non-basic, colored impurities in the organic layer. You can then regenerate the purified aniline by basifying the aqueous layer and extracting it back into an organic solvent.[7]

Q3: My substituted aniline appears to be decomposing on the silica gel column during chromatography. How can I troubleshoot this?

A3: Silica gel is slightly acidic, which can cause the degradation of sensitive compounds, including some anilines or their derivatives.[8][9]

  • TLC Stability Test: Before running a column, spot your compound on a TLC plate, let it sit for an hour or two, and then develop it. If you see new spots or streaking that wasn't there initially, your compound may be unstable on silica.

  • Neutralize the Silica: You can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent to neutralize the acidic sites on the silica gel.[8]

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina or a deactivated silica gel.[9]

Q4: What are the most common types of impurities I should be aware of when synthesizing substituted anilines?

A4: Impurities can originate from the starting materials, side reactions, or degradation. Common impurities include:

  • Process-Related Impurities:

    • Unreacted starting materials or precursors.[5]

    • Residual solvents from the reaction or workup (e.g., toluene, methanol).[5]

    • By-products from the chemical reaction.[5]

  • Degradation Impurities:

    • Oxidation products (e.g., p-benzoquinone from aniline).[5]

    • Polymeric by-products from storage.[3][5]

  • Elemental Impurities:

    • Trace heavy metals from catalysts used in the synthesis (e.g., lead, cadmium).[5]

Troubleshooting Guides

Issue: Low Yield After Purification
Possible Cause Troubleshooting Step
Compound is volatile. If using a rotary evaporator, use a lower bath temperature and/or a higher pressure to avoid co-evaporation with the solvent.
Decomposition on silica gel. Perform a TLC stability test. If unstable, add a base like triethylamine to the eluent or switch to a different stationary phase like alumina.[8][9]
Incomplete extraction during workup. Check the pH of the aqueous layer during acid-base extractions to ensure your aniline is either fully protonated (in the aqueous layer) or deprotonated (in the organic layer). Perform multiple extractions.
Product loss during crystallization. The compound may be too soluble in the chosen solvent. Try a different solvent or a solvent/anti-solvent system. Cool the crystallization mixture slowly to maximize crystal growth.
Issue: Product is Not Pure After a Single Purification Step
Possible Cause Troubleshooting Step
Co-eluting impurity in chromatography. The Rf values of your product and the impurity are too similar. Try a different solvent system to improve separation.[10] If that fails, consider a different purification technique, such as crystallization or distillation.
Azeotrope formation during distillation. Water can form azeotropes with aniline and its derivatives.[11] Ensure your crude product is thoroughly dried before distillation, for example, by using a drying agent like KOH or CaH2.[12]
Impurity co-precipitates during crystallization. The impurity has similar solubility to your product. Try a different crystallization solvent or a purification method that separates based on a different principle, like chromatography.
Incomplete separation of layers during extraction. Allow more time for the layers to separate. If an emulsion forms, try adding brine to break it.

Quantitative Data Summary

The following table summarizes typical purity levels and recovery data for common aniline purification techniques. Note that actual results will vary depending on the specific substituted aniline and the nature of the impurities.

Purification Technique Parameter Typical Value Reference
Flash Column ChromatographyFinal Purity (by HPLC/GC)>95%[13]
Yield60-90%[13]
Vacuum DistillationFinal Purity (visual)Colorless to pale yellow[3]
Boiling Point Reduction (Aniline)184°C at 760 mmHg to 72°C at 20 mmHg[3]
Crystallization (as a salt)Final PurityHigh, removes many isomer types[12]
YieldVariable, depends on solubility-
Adsorption on Zeolite (from aqueous solution)Removal Efficiency (at 4 mg/dm³)~70% for aniline[14]
Maximum Uptake~100 mg/g[14]

Experimental Protocols

Protocol 1: Vacuum Distillation of a Substituted Aniline

This protocol is for purifying an aniline that is dark in color due to non-volatile impurities.

  • Drying: Add a few pellets of potassium hydroxide (KOH) or a small amount of calcium hydride (CaH2) to the crude aniline in a round-bottom flask.[12] Let it stand for several hours (or overnight) to remove residual water.

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. Use a magnetic stir bar or boiling chips to prevent bumping.[3]

  • Distillation:

    • Begin stirring and apply vacuum.

    • Gently heat the flask using a heating mantle.

    • Monitor the temperature at the still head. Discard the initial low-boiling fraction (if any).

    • Collect the main fraction at a stable temperature and pressure. The purified aniline should be colorless or pale yellow.[3]

    • Stop the distillation before the flask is completely dry to avoid the risk of residue decomposition.

  • Storage: Transfer the purified aniline to a clean, dry, amber glass bottle under an inert atmosphere (e.g., nitrogen) for storage.

Protocol 2: Purification by Acid-Base Extraction

This protocol is useful for removing neutral or acidic impurities from a basic substituted aniline.

  • Dissolution: Dissolve the impure aniline in a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). The basic aniline will react to form its hydrochloride salt and move into the aqueous layer. Repeat the acid wash 2-3 times.

  • Separate Layers: Combine the aqueous layers. The organic layer, containing neutral and acidic impurities, can be discarded.

  • Regeneration: Cool the combined aqueous layers in an ice bath. Slowly add a base (e.g., 6M NaOH or saturated Na2CO3 solution) with stirring until the solution is basic (check with pH paper). The aniline hydrochloride salt will be neutralized, and the free aniline will separate as an oil or solid.[7][12]

  • Extraction: Extract the regenerated aniline back into an organic solvent (e.g., dichloromethane) 2-3 times.

  • Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4), filter, and remove the solvent under reduced pressure to yield the purified aniline.

Diagrams

Purification_Workflow cluster_start Start: Crude Product cluster_decide Initial Assessment cluster_paths Purification Paths cluster_end Finish Crude Crude Substituted Aniline (with impurities) Assess Assess Impurity Profile (TLC, GC-MS, NMR) Crude->Assess Distill Vacuum or Steam Distillation Assess->Distill Non-volatile or colored impurities Chrom Column Chromatography (Normal or Reversed-Phase) Assess->Chrom Multiple components with different polarities Extract Acid-Base Extraction Assess->Extract Neutral or acidic impurities Crystal Crystallization Assess->Crystal Solid product with suitable solubility Pure Pure Substituted Aniline Distill->Pure Chrom->Pure Extract->Pure Crystal->Pure

Caption: Decision workflow for selecting a purification method.

Troubleshooting_Chromatography cluster_unstable If Unstable cluster_stable If Stable Start Problem: Aniline sticks or decomposes on silica column Check_Stability Is the compound stable on silica? (Perform 2D TLC) Start->Check_Stability Unstable_Path No Add_Base Option 1: Add Triethylamine (TEA) to eluent to neutralize silica Check_Stability->Add_Base Stable_Path Yes Check_Eluent Is elution strength appropriate? Check_Stability->Check_Eluent Change_Stationary Option 2: Use alternative stationary phase (e.g., Alumina, Deactivated Silica) Too_Strong Too Strong: Compound elutes too fast (High Rf) Decrease_Polarity Action: Decrease solvent polarity Too_Strong->Decrease_Polarity Too_Weak Too Weak: Compound sticks (Low Rf) Increase_Polarity Action: Increase solvent polarity Too_Weak->Increase_Polarity

Caption: Troubleshooting guide for column chromatography issues.

References

Technical Support Center: Mass Spectrometry Analysis of 2-Isopropyl-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Isopropyl-4-methoxyaniline in mass spectrometry applications.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight and molecular ion for this compound?

A1: The molecular formula for this compound is C₁₀H₁₅NO.[1] Its calculated monoisotopic mass is 165.115 Da, and its molecular weight is 165.23 g/mol .[1][2] In typical mass spectrometry analysis (e.g., using electrospray ionization in positive mode), you would expect to see the protonated molecule, [M+H]⁺, at an m/z of approximately 166.123.

Q2: What are the predicted major fragment ions for this compound in tandem mass spectrometry (MS/MS)?

A2: Based on its chemical structure, the following key fragmentations are predicted for this compound:

  • Loss of a methyl radical (•CH₃): This would result in a fragment ion at approximately m/z 151. This is a common fragmentation pathway for compounds containing an isopropyl group.

  • Loss of the entire isopropyl group (•C₃H₇): This cleavage would produce a fragment at roughly m/z 123, corresponding to the 4-methoxyaniline radical cation.

  • Loss of formaldehyde (CH₂O): A rearrangement followed by the loss of formaldehyde from the methoxy group can lead to a fragment at approximately m/z 136.

Q3: Does the nitrogen rule apply to this compound?

A3: Yes. The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. This compound has one nitrogen atom, and its nominal molecular weight is 165, which is an odd number. This can be a useful preliminary check when identifying your compound in a mass spectrum.[3]

Q4: What are some common issues when analyzing aromatic amines like this compound by GC-MS?

A4: Aromatic amines can be challenging to analyze by GC-MS due to their polarity, which can lead to peak tailing.[4] This is caused by the interaction of the basic amine group with active sites in the GC system (e.g., the injector liner or the column). Using a deactivated inlet liner and a column specifically designed for amine analysis can help mitigate this issue.[4][5]

Troubleshooting Guide

Issue 1: No or very low signal for the molecular ion ([M+H]⁺ at m/z 166.1)
  • Question: I am not observing the expected molecular ion for this compound. What could be the problem?

  • Answer:

    • Ionization Source Tuning: Ensure your mass spectrometer's ionization source is properly tuned and calibrated for the mass range of your analyte.

    • Sample Concentration: Your sample may be too dilute. Prepare a more concentrated solution and re-inject.

    • Ionization Mode: Confirm you are using an appropriate ionization technique. For a polar compound like this compound, electrospray ionization (ESI) in positive ion mode is a good starting point. If using atmospheric pressure chemical ionization (APCI), optimization of the source parameters is crucial.

    • In-source Fragmentation: The compound might be fragmenting in the ionization source before it can be detected as the molecular ion. Try reducing the source fragmentation energy (e.g., cone voltage or fragmentor voltage).

Issue 2: Unexpected or Unidentifiable Peaks in the Mass Spectrum
  • Question: My mass spectrum of this compound shows several peaks that I cannot identify. What are the possible sources of these peaks?

  • Answer:

    • Contamination: The unexpected peaks could be due to contamination from various sources. Common contaminants include plasticizers (e.g., phthalates) from sample vials or solvents, and residual cleaning solvents. Running a blank (injecting only the solvent) can help identify these contaminants.

    • Sample Impurity: The sample itself may contain impurities from its synthesis or degradation products. Review the synthesis and purification steps of your compound.

    • Adduct Formation: In ESI, it is common to see adducts of your analyte with ions present in the mobile phase, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). These would appear at m/z values higher than the protonated molecule.

    • Column Bleed (GC-MS): If you are using GC-MS, column bleed can introduce background ions, especially at higher temperatures. Ensure your column is properly conditioned.

Issue 3: Poor Chromatographic Peak Shape (Tailing)
  • Question: The chromatographic peak for this compound is tailing significantly. How can I improve the peak shape?

  • Answer:

    • GC-MS:

      • Active Sites: As mentioned in the FAQs, the basicity of the amine can cause interactions with active sites in the GC system. Use a deactivated inlet liner and a column specifically designed for amine analysis.[4]

      • Column Temperature: Optimize the temperature program. A lower initial temperature or a slower ramp rate can sometimes improve peak shape.

      • Injector Temperature: Ensure the injector temperature is high enough to ensure complete and rapid vaporization of the analyte without causing thermal degradation.

    • LC-MS:

      • Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds. For an amine, using a mobile phase with a slightly acidic pH (e.g., by adding a small amount of formic acid) can improve peak shape by ensuring the analyte is consistently protonated.

      • Column Choice: Ensure you are using a suitable column chemistry for your analyte. A C18 column is a common starting point, but other stationary phases might provide better results.

Predicted Fragmentation Data

Predicted Fragment (m/z) Neutral Loss Proposed Structure of Fragment
151-•CH₃ (15 Da)[M+H - CH₃]⁺
136-CH₂O (30 Da)[M+H - CH₂O]⁺
123-C₃H₇ (43 Da)[M+H - C₃H₇]⁺

Experimental Protocols

General Protocol for LC-MS Analysis of this compound
  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase to a working concentration (e.g., 1-10 µg/mL).

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a suitable starting point.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient could be:

      • 0-1 min: 5% B

      • 1-5 min: Ramp to 95% B

      • 5-7 min: Hold at 95% B

      • 7-7.1 min: Return to 5% B

      • 7.1-10 min: Equilibrate at 5% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Mode: Full Scan (e.g., m/z 50-500) for initial analysis and to identify the molecular ion. For fragmentation analysis, use tandem MS (MS/MS) with collision-induced dissociation (CID).

    • Capillary Voltage: 3.5 kV.

    • Cone/Fragmentor Voltage: Optimize for maximum molecular ion intensity and minimal in-source fragmentation. Start around 80-120 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • Collision Energy (for MS/MS): Perform a ramp of collision energies (e.g., 10-40 eV) to observe the fragmentation pattern.

Visualizations

TroubleshootingWorkflow start Start: Mass Spectrometry Issue with this compound issue_type Identify Issue Type start->issue_type no_signal No or Low Signal issue_type->no_signal No Signal unexpected_peaks Unexpected Peaks issue_type->unexpected_peaks Unexpected Peaks poor_peak_shape Poor Peak Shape (Tailing) issue_type->poor_peak_shape Poor Peak Shape check_tuning Check MS Tuning & Calibration no_signal->check_tuning check_concentration Verify Sample Concentration no_signal->check_concentration optimize_ionization Optimize Ionization Source Parameters no_signal->optimize_ionization check_blank Run Solvent Blank unexpected_peaks->check_blank check_impurities Review Sample Purity unexpected_peaks->check_impurities check_adducts Look for Common Adducts unexpected_peaks->check_adducts check_active_sites Inspect for Active Sites (GC-MS) poor_peak_shape->check_active_sites optimize_mobile_phase Optimize Mobile Phase (LC-MS) poor_peak_shape->optimize_mobile_phase check_column Evaluate Column Performance poor_peak_shape->check_column solution_tuning Solution: Retune and Calibrate check_tuning->solution_tuning solution_concentration Solution: Adjust Concentration check_concentration->solution_concentration solution_ionization Solution: Adjust Source Settings optimize_ionization->solution_ionization solution_contamination Solution: Identify and Eliminate Contamination check_blank->solution_contamination solution_purity Solution: Re-purify Sample check_impurities->solution_purity solution_adducts Solution: Identify Adducts or Change Mobile Phase check_adducts->solution_adducts solution_gc Solution: Use Deactivated Liner/Column (GC-MS) check_active_sites->solution_gc solution_lc Solution: Adjust Mobile Phase pH/Composition (LC-MS) optimize_mobile_phase->solution_lc solution_column Solution: Condition or Replace Column check_column->solution_column

Caption: Troubleshooting workflow for mass spectrometry analysis.

References

Technical Support Center: Storage and Handling of 2-Isopropyl-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the prevention of oxidation of 2-Isopropyl-4-methoxyaniline during storage. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the storage of this compound, focusing on the prevention of oxidation.

Issue 1: Discoloration of the Compound (Yellowing to Brownish Tinge)

  • Possible Cause: Oxidation of the aniline moiety due to exposure to air and/or light. Aromatic amines are susceptible to oxidation, which can be accelerated by light and heat, leading to the formation of colored impurities.

  • Troubleshooting Steps:

    • Verify Storage Atmosphere: Ensure the compound is stored under an inert atmosphere (e.g., nitrogen or argon). If the container has been opened multiple times, the inert atmosphere may be compromised.

    • Inspect Container Seal: Check the integrity of the container's seal. For containers with septa, repeated puncturing can lead to a loss of seal integrity.

    • Assess Light Exposure: Confirm that the compound is stored in an amber or opaque container to protect it from light.

    • Check Storage Temperature: Verify that the storage temperature is within the recommended range (see Table 1). Elevated temperatures can accelerate oxidation.

    • Purity Analysis: If discoloration is observed, it is recommended to re-analyze the purity of the material using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Quantitative Nuclear Magnetic Resonance (qNMR) before use.

Issue 2: Inconsistent Experimental Results with a Previously Stored Batch

  • Possible Cause: Degradation of the compound, leading to a lower concentration of the active molecule and the presence of impurities that may interfere with the reaction.

  • Troubleshooting Steps:

    • Review Storage History: Examine the storage history of the batch, including the date it was first opened, the number of times it has been accessed, and the storage conditions maintained.

    • Perform Purity Assessment: A quantitative analysis (e.g., qNMR) is crucial to determine the current purity of the this compound.[1][2][3][4][5]

    • Stability-Indicating HPLC Analysis: A stability-indicating HPLC method can be used to separate the parent compound from its degradation products, providing a clear picture of its integrity.[6][7][8]

    • Consider an Antioxidant: For long-term storage, the addition of a radical-scavenging antioxidant like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01-0.1%) may help to inhibit oxidation.[9][10][11][12] However, the compatibility of the antioxidant with downstream applications must be considered.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to prevent oxidation?

A1: To minimize oxidation, this compound should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed, amber glass vial to protect it from air and light.[13][14] The recommended storage temperature is typically cool and dry, often in a refrigerator (2-8 °C), to slow down potential degradation processes.

Q2: How does oxidation affect this compound?

A2: Oxidation primarily affects the aniline functional group. The nitrogen atom's lone pair of electrons makes it susceptible to oxidation, which can lead to the formation of various colored byproducts, including nitroso, nitro, and polymeric compounds. This degradation reduces the purity of the material and can impact its reactivity and performance in subsequent experiments.

Q3: Can I use antioxidants to prevent the oxidation of this compound during storage?

A3: Yes, the use of antioxidants can be an effective strategy. A combination of antioxidants targeting different aspects of the oxidation process may be beneficial. This could include an oxygen scavenger, a radical-scavenging antioxidant (like BHT), a peroxide decomposer, and a light stabilizer. However, it is crucial to ensure that any added antioxidant will not interfere with your intended application of the compound.

Q4: How can I safely handle this compound to minimize exposure to air?

A4: Handling should ideally be performed in an inert atmosphere glovebox.[13] If a glovebox is not available, use air-sensitive handling techniques such as Schlenk lines.[14][15][16] This involves using specialized glassware and techniques to maintain an inert atmosphere while manipulating the compound. Use syringes and cannulas for transferring solutions to minimize exposure to the laboratory atmosphere.

Q5: What analytical methods are suitable for assessing the stability of this compound?

A5: Several analytical methods can be employed:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of purity.[6][7][8][17]

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a powerful technique for determining the absolute purity of a compound without the need for a specific reference standard of the impurities.[1][2][3][4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify volatile degradation products. Headspace GC-MS is particularly useful for analyzing volatile impurities in the sample vial.[18][19][20][21][22]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Atmosphere Inert Gas (Nitrogen or Argon)Prevents contact with oxygen, the primary driver of oxidation.
Container Tightly Sealed Amber Glass VialProtects from light and prevents ingress of air and moisture.
Temperature 2-8 °C (Refrigerated)Slows down the rate of chemical degradation.
Handling Inert Atmosphere (Glovebox or Schlenk Line)Minimizes exposure to air during weighing and transfer.[13][14][15][16]
Additives Consider 0.01-0.1% BHT (optional)A radical scavenger that can inhibit oxidative chain reactions.[9][10][11][12]

Experimental Protocols

Protocol 1: Preparation of this compound for Long-Term Storage

  • Pre-drying of Storage Vial: Place a new, clean amber glass vial with a screw cap and a PTFE-lined septum in a drying oven at 120 °C for at least 4 hours to remove any adsorbed moisture.

  • Inert Atmosphere Flushing: Transfer the hot vial to a desiccator to cool under vacuum. Once at room temperature, transfer the vial into a glovebox with an inert atmosphere (N₂ or Ar). Alternatively, use a Schlenk line to evacuate and backfill the vial with inert gas three times.

  • Aliquoting the Compound: Inside the glovebox or under a positive pressure of inert gas, carefully transfer the desired amount of this compound into the prepared vial. If adding an antioxidant like BHT, ensure it is thoroughly mixed.

  • Sealing the Vial: Securely tighten the cap. For added protection, wrap the cap and neck of the vial with Parafilm®.

  • Labeling and Storage: Clearly label the vial with the compound name, date of storage, and any additives. Store the vial in a refrigerator at 2-8 °C.

Mandatory Visualization

OxidationPathway Simplified Oxidation Pathway of an Aniline Derivative Aniline This compound Radical Anilinyl Radical Aniline->Radical Initiation OxidizedProducts Oxidized Products (e.g., Nitroso, Nitro, Polymeric Compounds) Radical->OxidizedProducts Propagation / Termination Oxygen O₂ (Air) Oxygen->Radical LightHeat Light / Heat LightHeat->Aniline accelerates TroubleshootingFlowchart Troubleshooting Discoloration of this compound start Discoloration Observed check_storage Review Storage Conditions: - Inert Atmosphere? - Light Protection? - Correct Temperature? start->check_storage improper_storage Improper Storage Conditions check_storage->improper_storage correct_storage Improve Storage Protocol: - Purge with Inert Gas - Use Amber Vial - Store at 2-8 °C improper_storage->correct_storage Yes analyze_purity Assess Purity (HPLC, qNMR) improper_storage->analyze_purity No correct_storage->analyze_purity purity_ok Purity Acceptable? analyze_purity->purity_ok use_with_caution Use with Caution (Document Purity) purity_ok->use_with_caution Yes discard Discard and Use New Batch purity_ok->discard No ExperimentalWorkflow Workflow for Preparing this compound for Storage cluster_prep Preparation cluster_handling Handling (Inert Atmosphere) cluster_storage Storage dry_vial Dry Amber Vial (120 °C, 4h) cool_vial Cool Under Vacuum dry_vial->cool_vial inert_vial Flush with Inert Gas cool_vial->inert_vial aliquot Aliquot Compound (+/- Antioxidant) inert_vial->aliquot seal Seal Vial Tightly aliquot->seal parafilm Wrap with Parafilm seal->parafilm label_vial Label Vial parafilm->label_vial refrigerate Store at 2-8 °C label_vial->refrigerate

References

common impurities in 2-Isopropyl-4-methoxyaniline and their identification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying common impurities in 2-Isopropyl-4-methoxyaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my sample of this compound?

The presence of impurities in this compound often stems from the synthetic route used for its preparation. Common impurities can be categorized as follows:

  • Starting Materials: Depending on the synthesis method, unreacted starting materials can be present in the final product.

  • Intermediates: In multi-step syntheses, intermediates may not have fully reacted and can appear as impurities.

  • Isomers: Positional isomers are a significant class of impurities due to the nature of aromatic substitution reactions.

  • By-products: Side reactions occurring during synthesis can generate various by-products.

  • Residual Solvents: Solvents used in the synthesis and purification steps can be retained in the final product.

Q2: How do the different synthetic routes for this compound influence the impurity profile?

The synthetic pathway has a direct impact on the types of impurities present. Here are a few common synthetic routes and their associated potential impurities:

  • Route 1: From 2-Isopropylphenol: This route involves nitration, methylation, and subsequent reduction. Potential impurities include regioisomers of the nitrated intermediate and unreacted 2-isopropylphenol.[1]

  • Route 2: From 4-Methoxyaniline: Introduction of the isopropyl group to 4-methoxyaniline can be challenging and may lead to a mixture of isomers.[1]

  • Route 3: Reduction of 2-isopropyl-1-methoxy-4-nitrobenzene: This is a common and effective method.[1] Impurities can include the unreacted nitro-intermediate. The Béchamp reduction, which uses iron and acid, is a widely used industrial process for this step.[1]

Troubleshooting Guides for Impurity Identification

This section provides guidance on how to identify potential impurities in your this compound sample using common analytical techniques.

Issue: My purity analysis by HPLC shows unexpected peaks.

Possible Cause: The unexpected peaks could correspond to isomers, starting materials, or by-products from the synthesis.

Troubleshooting Steps:

  • Review the Synthesis Route: Understanding the synthesis method is the first step in postulating the identity of impurities.

  • Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer (LC-MS) to obtain the molecular weight of the impurities. This is a powerful tool for identification.

  • High-Resolution Mass Spectrometry (HRMS): For unambiguous elemental composition, use HRMS to determine the exact mass of the impurity.

  • Reference Standards: If available, inject reference standards of suspected impurities (e.g., positional isomers, starting materials) to compare retention times.

  • Forced Degradation Studies: To identify potential degradation products, subject a pure sample of this compound to stress conditions (e.g., acid, base, heat, light, oxidation).

Issue: I suspect the presence of residual solvents in my sample.

Possible Cause: Solvents used during the synthesis or purification may not have been completely removed.

Troubleshooting Steps:

  • Gas Chromatography (GC): Headspace GC with a mass spectrometer (GC-MS) is the standard method for identifying and quantifying residual solvents.

  • NMR Spectroscopy: ¹H NMR spectroscopy can also be used to detect and quantify residual solvents. The characteristic signals of common solvents are well-documented.

Data Presentation: Common Impurities and Analytical Parameters

The following table summarizes potential impurities in this compound and provides typical analytical parameters for their identification.

Impurity Category Potential Impurity Molecular Formula Molecular Weight ( g/mol ) Primary Identification Technique Typical HPLC Mobile Phase
Isomer 3-Isopropyl-4-methoxyanilineC₁₀H₁₅NO165.23HPLC, GC-MSAcetonitrile/Water with 0.1% Formic Acid
Starting Material 2-IsopropylphenolC₉H₁₂O136.19HPLC, GC-MSAcetonitrile/Water
Starting Material 4-MethoxyanilineC₇H₉NO123.15HPLC, GC-MSAcetonitrile/Water with 0.1% Formic Acid
Intermediate 2-Isopropyl-1-methoxy-4-nitrobenzeneC₁₀H₁₃NO₃195.21HPLCAcetonitrile/Water
By-product 4-Methoxy-2,6-diisopropylanilineC₁₃H₂₁NO207.32HPLC, GC-MSAcetonitrile/Water with 0.1% Formic Acid

Experimental Protocols

Protocol 1: Identification of Impurities by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the analysis of this compound and its potential impurities. Method optimization may be required.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 20%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes to elute all components.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detector: UV detector at a wavelength of 254 nm or a Diode Array Detector (DAD) to obtain UV spectra of the peaks.

  • Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

Protocol 2: Identification of Residual Solvents by Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general procedure for the determination of residual solvents.

  • GC Column: A column suitable for volatile organic compounds (e.g., DB-624 or equivalent).

  • Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 240°C) to separate solvents with different boiling points.

  • Carrier Gas: Helium at a constant flow rate.

  • Headspace Autosampler Parameters:

    • Vial Equilibration Temperature: 80°C.

    • Vial Equilibration Time: 20 minutes.

    • Loop Temperature: 90°C.

    • Transfer Line Temperature: 100°C.

  • Mass Spectrometer: Scan a mass range of m/z 35-300 to detect a wide range of common solvents.

  • Sample Preparation: Accurately weigh about 100 mg of the this compound sample into a headspace vial and seal it.

Visualizations

Impurity_Identification_Workflow cluster_Analysis Impurity Analysis cluster_Identification Identification Sample This compound Sample HPLC HPLC Analysis Sample->HPLC Primary Purity GC_MS Headspace GC-MS Sample->GC_MS Solvent Analysis NMR NMR Spectroscopy HPLC->NMR Further Characterization Identify_Non_Volatile Identify Non-Volatile Impurities (Isomers, Starting Materials, By-products) HPLC->Identify_Non_Volatile Identify_Volatile Identify Residual Solvents GC_MS->Identify_Volatile Structure_Elucidation Structure Elucidation (if necessary) NMR->Structure_Elucidation Identify_Non_Volatile->Structure_Elucidation

Caption: Workflow for the identification of impurities in this compound.

Logical_Relationship_Impurities cluster_Synthesis Synthetic Process cluster_Product Final Product cluster_Impurities Potential Impurities Starting_Materials Starting Materials (e.g., 2-Isopropylphenol) Final_Product This compound Unreacted_SM Unreacted Starting Materials Starting_Materials->Unreacted_SM Intermediates Intermediates (e.g., Nitro-compound) Remaining_Intermediates Remaining Intermediates Intermediates->Remaining_Intermediates Reagents_Solvents Reagents & Solvents Residual_Solvents Residual Solvents Reagents_Solvents->Residual_Solvents Reaction_Conditions Reaction Conditions (Temperature, Pressure) Isomers Positional Isomers Reaction_Conditions->Isomers By_products By-products Reaction_Conditions->By_products Unreacted_SM->Final_Product Contaminate Remaining_Intermediates->Final_Product Contaminate Isomers->Final_Product Contaminate By_products->Final_Product Contaminate Residual_Solvents->Final_Product Contaminate

Caption: Logical relationship between the synthetic process and potential impurities.

References

Technical Support Center: Catalyst Selection for the Reduction of Nitro Compounds to Anilines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic reduction of nitro compounds to anilines.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental process.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: The catalyst may be old, poisoned, or not properly activated. 2. Insufficient Hydrogen Source: Low hydrogen pressure, depleted transfer hydrogenation reagent, or poor quality reagent. 3. Poor Mass Transfer: Inefficient stirring or insolubility of the substrate in the chosen solvent. 4. Incorrect Temperature: The reaction temperature may be too low for the chosen catalytic system.1. Catalyst: Use fresh catalyst. For catalysts like Raney Nickel, ensure proper activation. If catalyst poisoning is suspected (e.g., by sulfur compounds), pretreat the starting material. 2. Hydrogen Source: Increase hydrogen pressure (for H₂ gas) or add more transfer hydrogenation reagent (e.g., hydrazine, formic acid). Ensure the purity of the hydrogen source. 3. Mass Transfer: Increase the stirring speed. Select a solvent in which the nitro compound is more soluble. 4. Temperature: Gradually increase the reaction temperature, monitoring for side product formation.
Formation of Side Products (e.g., azo, azoxy, hydroxylamine) 1. Incomplete Reduction: Insufficient reaction time, low temperature, or not enough reducing agent can lead to the accumulation of intermediates.[1][2] 2. Catalyst Choice: Some catalysts or reaction conditions may favor the formation of intermediates. For example, LiAlH₄ is known to produce azo compounds from aromatic nitro compounds.[3] 3. Reaction Conditions: The pH of the reaction medium can influence the product distribution.1. Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS to ensure complete conversion. Increase reaction time or the amount of reducing agent if necessary. 2. Catalyst and Conditions: For the complete reduction to anilines, catalytic hydrogenation with catalysts like Pd/C or PtO₂ is generally effective.[3][4] Ensure sufficient hydrogen supply. 3. pH Control: In some cases, adjusting the pH can suppress the formation of side products.
Dehalogenation of Halogenated Nitroarenes 1. Catalyst Choice: Palladium on carbon (Pd/C) is known to catalyze dehalogenation, especially with bromo and iodo substituents.[3][5] 2. Reaction Conditions: High temperature and prolonged reaction times can promote dehalogenation.1. Catalyst Selection: Use catalysts less prone to causing dehalogenation, such as Raney Nickel or platinum-based catalysts (e.g., PtO₂).[3][4] Some studies suggest that specific reaction conditions with Pd/C can minimize dehalogenation.[5] 2. Condition Optimization: Use milder reaction conditions (lower temperature and pressure) and carefully monitor the reaction to stop it once the nitro group is reduced.
Reduction of Other Functional Groups (e.g., C=O, -CN) 1. Non-selective Catalyst: The chosen catalyst may be too reactive and reduce other sensitive functional groups.[3]1. Chemoselective Catalysts: Employ catalysts known for their chemoselectivity. For instance, iron powder in acidic media (Béchamp reduction) or tin(II) chloride (SnCl₂) are often used for the selective reduction of nitro groups in the presence of other reducible functionalities.[3] 2. Transfer Hydrogenation: Catalytic transfer hydrogenation using reagents like formic acid with Raney Nickel can also offer high chemoselectivity.[6]
Catalyst Is Difficult to Separate or Recovers Poorly 1. Fine Catalyst Particles: The catalyst particles may be too fine, leading to difficult filtration. 2. Catalyst Leaching: For supported catalysts, the metal may leach into the solution.1. Filtration Aid: Use a filter aid like Celite to improve filtration. Alternatively, consider using a catalyst with a larger particle size or a magnetically separable catalyst.[7] 2. Catalyst Support: Choose a catalyst with a robust support to minimize leaching. Perform post-reaction analysis of the product solution to check for metal contamination.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for reducing a nitro group in the presence of a halogen?

A1: Raney Nickel is often a good choice as it is less likely to cause dehalogenation compared to Palladium on carbon (Pd/C).[3] Platinum-based catalysts like Platinum(IV) oxide (PtO₂) can also be used.[4] While Pd/C can sometimes be used under carefully controlled conditions, it generally poses a higher risk of dehalogenation, particularly with bromo and iodo substituents.[3][5]

Q2: How can I selectively reduce a nitro group without affecting a ketone or an aldehyde in the same molecule?

A2: For this purpose, chemoselective reduction methods are recommended. The use of iron (Fe) powder in an acidic medium like acetic acid (Béchamp reduction) is a classic and effective method.[3] Another common reagent for this selective transformation is tin(II) chloride (SnCl₂).[3] Catalytic transfer hydrogenation with systems like Raney Nickel and formic acid has also been shown to be compatible with carbonyl groups.[6]

Q3: My reaction is stalled, and I suspect the catalyst is poisoned. What are common catalyst poisons and how can I avoid them?

A3: Common catalyst poisons include sulfur compounds, thiols, and sometimes amines. To avoid poisoning, ensure the purity of your starting materials and solvents. If sulfur contamination is suspected in the nitro compound, it can sometimes be removed by pretreatment, for example, by recrystallization or by passing a solution of the substrate through a small plug of a suitable adsorbent.

Q4: What is the difference between homogeneous and heterogeneous catalysts for nitro reduction?

A4:

  • Heterogeneous catalysts exist in a different phase from the reactants, typically a solid catalyst in a liquid or gas phase reaction mixture (e.g., Pd/C, Raney Nickel).[8] They are generally easier to separate from the reaction mixture and can often be recycled.[9]

  • Homogeneous catalysts are soluble in the reaction medium (e.g., Wilkinson's catalyst).[10] They can offer higher selectivity and milder reaction conditions due to better catalyst-substrate interaction. However, their separation from the product can be more challenging.[10]

Q5: Can I reuse my catalyst? If so, how?

A5: Many heterogeneous catalysts like Pd/C can be reused.[5] After the reaction, the catalyst is typically recovered by filtration. It should be washed with a suitable solvent to remove any adsorbed products and byproducts and then dried carefully under vacuum. The activity of the catalyst may decrease with each cycle, so it's important to monitor the reaction progress. Note that some catalysts, like palladium on carbon, can be pyrophoric when dry and should be handled with care under an inert atmosphere.[11]

Catalyst Selection and Performance Data

The following tables summarize the performance of common catalysts for the reduction of nitroarenes to anilines under various conditions.

Table 1: Heterogeneous Catalysts

CatalystReductantSubstrate ScopeTypical ConditionsAdvantagesDisadvantagesYield (%)
Pd/C H₂ gas, Hydrazine, Formic acidBroad (aromatic & aliphatic)1-10 atm H₂, RT-80°C, various solventsHigh activity, versatileCan cause dehalogenation, may reduce other functional groups85-100
Raney Ni H₂ gas, Formic acid, HydrazineBroad (aromatic & aliphatic)1-50 atm H₂, RT-100°C, typically alcoholic solventsGood for halogenated substrates, cost-effectivePyrophoric, requires careful handling and activation80-95
PtO₂ (Adams' catalyst) H₂ gasBroad1-3 atm H₂, RT, often in acidic media (e.g., acetic acid)Effective for substrates sensitive to hydrogenolysis, tolerates many functional groupsMore expensive than Ni or Fe90-100
Fe/Acid Acid (e.g., HCl, Acetic Acid)Aromatic nitro compoundsRefluxing in acidic solutionHigh chemoselectivity (tolerates C=O, -CN), inexpensiveRequires stoichiometric amounts of metal, workup can be tedious70-95
SnCl₂ Acid (e.g., HCl)Aromatic nitro compoundsRT-refluxMild conditions, good chemoselectivityGenerates tin-based waste70-90
Zn/Acid Acid (e.g., HCl, Acetic Acid)Aromatic nitro compoundsRT-refluxMild, chemoselectiveStoichiometric metal use70-90

Yields are typical and can vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C and H₂ Gas

  • Setup: To a hydrogenation flask or a suitable pressure reactor, add the nitro compound and a solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Inerting: Flush the flask with an inert gas, such as nitrogen or argon.

  • Catalyst Addition: Carefully add 5-10% w/w of palladium on carbon (5% or 10% Pd loading) to the mixture under the inert atmosphere.

  • Hydrogenation: Seal the flask, evacuate the inert gas, and introduce hydrogen gas via a balloon or from a cylinder to the desired pressure (typically 1-4 atm).

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS. Hydrogen uptake can also be monitored in a pressure reactor.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and flush the flask with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The Pd/C catalyst on the filter paper is pyrophoric and should not be allowed to dry in the air. Quench it with water immediately after filtration.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude aniline, which can be further purified if necessary.

Protocol 2: Selective Reduction using Iron Powder in Acetic Acid

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the nitroarene and glacial acetic acid.

  • Reagent Addition: Heat the mixture to a gentle reflux and add iron powder portion-wise to control the exothermic reaction.

  • Reaction: Continue heating at reflux and stir the mixture.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter off the iron salts.

  • Extraction: Dilute the filtrate with water and basify with a suitable base (e.g., NaOH solution) to precipitate the aniline. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Isolation: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the aniline.

Visualizations

Catalyst_Selection_Workflow start Start: Nitro Compound Reduction functional_groups Are other reducible functional groups present? start->functional_groups halogen Is a halogen present? functional_groups->halogen Yes pd_c Use Pd/C with H₂ or transfer hydrogenation functional_groups->pd_c No carbonyl_nitrile Is a C=O or -CN group present? halogen->carbonyl_nitrile Yes raney_ni Use Raney Ni or PtO₂ to avoid dehalogenation halogen->raney_ni No fe_acid Use Fe/Acid (Béchamp) or SnCl₂ for chemoselectivity carbonyl_nitrile->fe_acid Yes end Aniline Product pd_c->end raney_ni->end fe_acid->end

Caption: A decision tree for catalyst selection based on substrate functional groups.

Hydrogenation_Workflow A 1. Add Substrate & Solvent to Reactor B 2. Flush with Inert Gas (e.g., N₂ or Ar) A->B C 3. Add Catalyst (e.g., Pd/C) B->C D 4. Evacuate & Introduce H₂ Gas C->D E 5. Stir Vigorously at Set Temperature & Pressure D->E F 6. Monitor Reaction Progress (TLC, LC-MS, H₂ uptake) E->F F->E Incomplete G 7. Vent H₂ & Flush with Inert Gas F->G Complete H 8. Filter to Remove Catalyst (Caution: Pyrophoric) G->H I 9. Concentrate Filtrate to Obtain Product H->I

Caption: General experimental workflow for catalytic hydrogenation.

References

Technical Support Center: Resolving Peak Tailing in HPLC of Aniline Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with peak tailing during the HPLC analysis of aniline and related compounds.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing in HPLC refers to the asymmetry of a chromatographic peak, where the latter half of the peak is broader than the front half.[1][2] This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and affect the overall reproducibility of the analytical method.[1][2] Peak tailing is commonly quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A value close to 1.0 indicates a symmetrical peak, while values greater than 1.2 suggest significant tailing.[1]

Q2: What are the primary causes of peak tailing for aniline compounds in reversed-phase HPLC?

A2: The most common cause of peak tailing for basic compounds like anilines is the interaction between the analyte and residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[2][3][4][5] These interactions introduce a secondary, undesirable retention mechanism that leads to peak distortion.[2][5] Other contributing factors can include:

  • Mobile phase pH: A mobile phase pH that is too high can lead to the ionization of silanol groups, increasing their interaction with protonated aniline molecules.[3][5]

  • Column degradation: Over time, the stationary phase can degrade, exposing more active silanol sites.[1][6]

  • Sample overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1]

  • Extra-column effects: Issues such as excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing.[1][7]

Q3: How does the mobile phase pH affect the peak shape of aniline compounds?

A3: The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds like anilines.[8][9][10][11][12] At a pH above 3, residual silanol groups on the silica surface become deprotonated and negatively charged.[5][13] Aniline compounds, being basic, are protonated in acidic to neutral mobile phases and carry a positive charge. The electrostatic attraction between the negatively charged silanols and the positively charged aniline molecules causes strong secondary interactions, resulting in significant peak tailing.[4][5] By lowering the mobile phase pH to 3 or below, the silanol groups are protonated and become neutral, which minimizes these undesirable interactions and improves peak symmetry.[2][5][14]

Q4: What are mobile phase additives and how can they reduce peak tailing?

A4: Mobile phase additives are small amounts of reagents added to the mobile phase to improve chromatographic performance. For analyzing basic compounds like anilines, additives serve to mask the active silanol sites on the stationary phase.[3][15] Common additives include:

  • Triethylamine (TEA): This basic compound competes with the aniline molecules for interaction with the acidic silanol groups, thereby reducing peak tailing.[2][15]

  • Buffers (e.g., Ammonium Formate, Ammonium Acetate): Buffers help to control the mobile phase pH and the ionic strength.[14][16] The salt cations can also shield the silanol groups, minimizing their interaction with the analyte.[16]

Q5: Which type of HPLC column is best suited for the analysis of aniline compounds?

A5: Selecting the right column is crucial for minimizing peak tailing. For aniline and other basic compounds, consider the following column types:

  • End-capped Columns: These columns have their residual silanol groups chemically bonded with a small silylating agent, making them less active.[3][5][14]

  • Base-Deactivated Columns: These are specifically designed for the analysis of basic compounds and have a very low residual silanol activity.[14]

  • Hybrid Silica Columns: These columns have a stationary phase that incorporates both silica and organic polymers, offering better pH stability and reduced silanol interactions.[2]

  • Polar-Embedded Columns: These columns have a polar functional group embedded in the alkyl chain of the stationary phase, which helps to shield the silanol groups.[1]

Troubleshooting Guides

Issue 1: Significant Peak Tailing for Aniline Analyte

This guide provides a systematic approach to troubleshooting and resolving peak tailing for aniline compounds.

Troubleshooting Workflow

start Peak Tailing Observed check_ph 1. Check & Adjust Mobile Phase pH start->check_ph add_additive 2. Add Mobile Phase Additive (e.g., TEA) check_ph->add_additive Tailing Persists resolved Peak Shape Improved check_ph->resolved Resolved change_column 3. Evaluate & Change HPLC Column add_additive->change_column Tailing Persists add_additive->resolved Resolved check_system 4. Check for System & Sample Issues change_column->check_system Tailing Persists change_column->resolved Resolved check_system->resolved Resolved

Caption: A step-by-step troubleshooting workflow for addressing peak tailing.

Step 1: Adjust Mobile Phase pH

The first and often most effective step is to lower the pH of the mobile phase.

  • Protocol: Prepare a mobile phase with a pH between 2.5 and 3.0 using an appropriate buffer or acid, such as formic acid or trifluoroacetic acid (TFA).

  • Rationale: At low pH, the residual silanol groups on the silica stationary phase are protonated and thus less likely to interact with the protonated aniline molecules.[2][5][14]

Step 2: Incorporate a Mobile Phase Additive

If adjusting the pH alone is insufficient, the use of a mobile phase additive can help to mask the active silanol sites.

  • Protocol: Add a small concentration of an amine modifier, such as 0.1% triethylamine (TEA), to the mobile phase.

  • Rationale: The TEA will preferentially interact with the silanol groups, effectively shielding them from the aniline analyte.[15]

Step 3: Evaluate and Select an Appropriate Column

The choice of HPLC column has a significant impact on peak shape for basic compounds.

  • Recommendation: If using a standard C18 column, consider switching to a base-deactivated or end-capped column. For more challenging separations, a column with a hybrid or polar-embedded stationary phase may be beneficial.[1][14]

Step 4: Investigate Other Potential Causes

If peak tailing persists, consider other factors that may be contributing to the issue.

  • Sample Overload: Reduce the concentration of the sample or the injection volume.[1]

  • Injection Solvent: Ensure the injection solvent is compatible with the mobile phase. Ideally, the solvent should be weaker than or of similar strength to the mobile phase.[1]

  • Extra-Column Volume: Check for and minimize any dead volume in the system, such as from long tubing or poorly made connections.[1][7]

  • Column Contamination: Flush the column with a strong solvent to remove any strongly retained compounds. If performance does not improve, the column may need to be replaced.[1]

Issue 2: Poor Peak Shape at Neutral pH

For certain applications, analysis at a neutral pH is required. This presents a challenge for basic compounds like aniline.

Mitigation Strategies for Neutral pH Analysis

neutral_ph Analysis at Neutral pH buffer_strength Increase Buffer Concentration neutral_ph->buffer_strength column_choice Use Specialized Column (e.g., Hybrid Silica) neutral_ph->column_choice competing_base Add Competing Base (e.g., TEA) neutral_ph->competing_base improved_peak Improved Peak Shape buffer_strength->improved_peak column_choice->improved_peak competing_base->improved_peak

Caption: Strategies for improving peak shape at neutral pH.

  • Increase Buffer Concentration: Increasing the ionic strength of the mobile phase can help to mask silanol interactions. For LC-UV applications, increasing the phosphate buffer concentration from 10 mM to 25 mM at pH 7.0 can improve peak shape.[14]

  • Use a Specialized Column: Employ a column designed for use at higher pH ranges, such as a hybrid silica or a polymer-based column. These columns are more stable and have fewer active silanol sites.[2]

  • Add a Competing Base: A small amount of a competing base like triethylamine can be added to the mobile phase to block the active silanol sites.[2][15]

Data Presentation

The following table summarizes the expected effect of different mobile phase pH values on the tailing factor of a typical aniline compound on a standard C18 column.

Mobile Phase pHExpected Tailing Factor (Tf)Rationale
7.0> 2.0At neutral pH, silanol groups are ionized, leading to strong interactions with the basic analyte and significant tailing.[5]
5.01.5 - 2.0As the pH decreases, some silanol groups become protonated, reducing tailing, but significant interaction still occurs.
3.01.2 - 1.5Most silanol groups are protonated, leading to a significant improvement in peak shape.[5]
2.5< 1.2At this pH, the vast majority of silanol groups are protonated, resulting in minimal tailing and a symmetrical peak.[17]

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Low pH Analysis

This protocol describes the preparation of a mobile phase at pH 2.8, suitable for minimizing peak tailing of aniline compounds.

Materials:

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (88%)

  • 0.2 µm filter

Procedure:

  • Prepare the aqueous portion: To 990 mL of HPLC-grade water, add 10 mL of formic acid. This will result in a formic acid concentration of approximately 1%.

  • Measure and adjust pH: Use a calibrated pH meter to measure the pH of the aqueous solution. The pH should be approximately 2.8. If necessary, adjust the pH by adding small amounts of formic acid.

  • Filter the aqueous phase: Filter the aqueous solution through a 0.2 µm filter to remove any particulate matter.

  • Prepare the mobile phase: Mix the filtered aqueous phase with acetonitrile in the desired ratio for your specific analysis (e.g., 70:30 aqueous:acetonitrile).

  • Degas the mobile phase: Degas the final mobile phase using an appropriate method, such as sonication or vacuum degassing, before use.

Protocol 2: Using Triethylamine (TEA) as a Mobile Phase Additive

This protocol details the addition of TEA to the mobile phase to reduce peak tailing.

Materials:

  • Prepared mobile phase (e.g., from Protocol 1 or a neutral pH mobile phase)

  • Triethylamine (TEA), HPLC grade

Procedure:

  • Calculate the required volume of TEA: For a 0.1% (v/v) concentration of TEA in 1 L of mobile phase, you will need 1 mL of TEA.

  • Add TEA to the mobile phase: Carefully add the calculated volume of TEA to the prepared mobile phase.

  • Mix thoroughly: Gently swirl the mobile phase to ensure the TEA is completely dissolved and evenly distributed.

  • Degas the mobile phase: Degas the final mobile phase before use.

Note: Always work in a well-ventilated fume hood when handling TEA, as it is a volatile and corrosive compound.

References

Technical Support Center: Scaling Up the Béchamp Reduction for Aniline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals scaling up the Béchamp reduction for aniline synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the scale-up of the Béchamp reduction in a direct question-and-answer format.

Q1: My large-scale reaction is not reaching completion. What are the common causes and solutions?

A: Incomplete reduction on a larger scale is often due to poor mass and heat transfer.

  • Inadequate Agitation: As batch size increases, ensuring proper mixing of the heterogeneous mixture (nitrobenzene, water, iron) becomes critical. Dead zones in the reactor can lead to localized areas of unreacted material.

    • Solution: Increase the agitation speed. For larger vessels, ensure the impeller design is appropriate for solid suspension and liquid-liquid dispersion. Consider installing baffles to improve mixing efficiency.

  • Insufficient Heat: While the reaction is exothermic, it often requires initial heating to reach reflux temperature.[1] Larger volumes have a smaller surface-area-to-volume ratio, leading to greater heat loss.

    • Solution: Ensure your heating system is adequately sized for the vessel. Monitor the internal temperature and apply external heating as needed to maintain a steady reflux.[1]

  • Poor Iron Quality: The reactivity of the iron is crucial.

    • Solution: Use finely divided iron powder or cast iron borings, preferably oil-free, to maximize the reactive surface area.[1] A particle size of up to 0.5 mm is often cited for industrial processes.[2]

Q2: How do I control the initial exotherm when starting a large-scale reaction?

A: The Béchamp reduction is highly exothermic, and managing this is a primary safety concern during scale-up. A thermal runaway can occur if the heat generated exceeds the heat removed.

  • Staged Reagent Addition: Never add all the iron at once.

    • Solution: Charge the reactor with nitrobenzene and water/catalyst solution. Heat the mixture to reflux temperature, then begin the gradual addition of iron powder. A common industrial practice is to add 10-20% of the total iron to initiate the reaction.[1]

  • Monitor and Control Reflux: The rate of reflux is a direct indicator of the reaction rate.

    • Solution: Add the remaining iron at a rate that maintains a lively but controllable reflux.[1] If the reaction becomes too vigorous, temporarily stop the iron addition. Ensure your condenser has sufficient capacity to handle the vapor load.

  • Emergency Cooling: Have a plan for rapid cooling.

    • Solution: The reactor should be jacketed and connected to a cooling utility. In case of a rapid temperature increase, stop reagent addition and apply full cooling to the jacket.

Q3: The workup of my large-scale batch is difficult due to a thick, unmanageable iron sludge. How can I improve this?

A: The formation of a large volume of iron oxide sludge is inherent to the Béchamp reduction.[3] Proper handling is key to efficient product isolation.

  • Neutralization and Settling: After the reaction is complete, the mixture is typically neutralized.

    • Solution: Add a base like sodium carbonate to neutralize the acidic catalyst.[2] This helps in the flocculation of the iron oxides. Allow the mixture to settle while still warm. The aniline and water will form a separate layer on top of the dense sludge.

  • Separation Techniques:

    • Siphoning/Decanting: For large batches, the upper aniline-water layer can be carefully siphoned or decanted off.[2]

    • Steam Distillation: This is the most common industrial method for separating aniline directly from the sludge.[2][4] Steam is passed through the reaction mixture, and the aniline-water azeotrope is distilled off, leaving the iron sludge behind.[4]

Q4: I'm observing emulsion formation during the workup. How can I prevent or break it?

A: Emulsions can form during neutralization and extraction, especially with vigorous agitation.

  • Gentle Mixing: During neutralization, use gentle agitation to avoid creating a stable emulsion between the aqueous phase, organic phase (aniline), and fine iron oxide particles.

  • Salting Out: Adding a saturated brine solution can help break emulsions by increasing the polarity of the aqueous phase, forcing the separation of the organic layer.

  • Avoid Vigorous Shaking: When performing a liquid-liquid extraction on a smaller scale taken from the batch, avoid vigorous shaking in the separatory funnel. Gentle inversions are sufficient.[3]

Data Presentation

The following tables summarize typical quantitative data for the Béchamp reduction at different scales.

Table 1: Typical Reactant Ratios and Conditions

ParameterLab Scale (e.g., 20 mmol)Pilot / Industrial Scale (per 100 parts Nitrobenzene)
Nitro Aromatic 1.0 equivalent100 parts by weight
Iron Powder ~3.75 equivalents~115 parts by weight
Acid Catalyst (HCl) Added dropwise as conc. acid0.27 parts of 100% HCl (as 30% aq. solution)
Water Sufficient for slurry~60 parts (often as "aniline water" from previous runs)
Temperature Reflux (~100°C)90°C - 110°C (lively reflux)[1][2]
Pressure AtmosphericAtmospheric (vented for H₂)[2]

Table 2: Iron Powder Specifications

SpecificationDescriptionRationale
Type Carbon-containing iron, cast-iron turnings/borings[1][2]Cost-effective and readily available.
Particle Size Up to 0.5 mm[2]Provides a high surface area for reaction without being pyrophoric.
Purity Free from oil and non-ferrous metals[1]Contaminants can interfere with the reaction or contaminate the product.

Experimental Protocols

Pilot-Scale Batch Protocol for Aniline Synthesis (Nominal 10 kg Scale)

Safety Precaution: This reaction is highly exothermic and produces flammable hydrogen gas. It must be conducted in a well-ventilated area suitable for pilot-scale chemical synthesis, with appropriate fire suppression and emergency cooling systems in place. Personnel must wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and chemical-resistant gloves.

Equipment:

  • 100 L jacketed glass-lined reactor with a bottom outlet valve.

  • Variable speed agitator with a retreat curve impeller or similar design suitable for solid suspension.

  • Reflux condenser with sufficient cooling capacity.

  • Inlet for controlled solid addition (e.g., screw feeder or powder charging funnel).

  • Inlet for liquid addition.

  • Thermocouple for monitoring internal reaction temperature.

  • Vent line directed to a safe exhaust.

  • Receiving vessel for steam distillation.

  • Steam source.

Procedure:

  • Reactor Charging:

    • Charge the reactor with 10.0 kg (~8.1 L) of nitrobenzene.

    • Charge 5.0 kg of "aniline water" (water saturated with aniline, recovered from a previous batch) or deionized water.

    • Charge 75 g of 30% hydrochloric acid.

  • Initiating the Reaction:

    • Begin agitation to ensure the mixture is homogenous.

    • Heat the reactor jacket with low-pressure steam to bring the mixture to a gentle reflux (approx. 95-100°C).

    • Once reflux is established, add an initial portion of 1.5 kg of fine iron borings through the solids addition port.

  • Controlled Reaction Phase:

    • The reaction is exothermic and the reflux rate will increase. Monitor the temperature closely.

    • Begin the gradual addition of the remaining 10.0 kg of iron borings. The addition rate should be controlled to maintain a lively but steady reflux without overwhelming the condenser. This addition may take several hours.

    • If the reflux becomes too vigorous, stop the iron addition and, if necessary, apply cooling water to the reactor jacket.

    • Once all the iron has been added, maintain the reaction at reflux using external steam heating for an additional 2-3 hours to ensure the reaction goes to completion.

  • Workup and Product Isolation:

    • Stop heating and allow the reactor to cool slightly.

    • Prepare a solution of ~70 g of sodium carbonate in 1 L of water. Slowly add this solution to the hot reaction mixture to neutralize the residual acid.

    • Configure the reactor for steam distillation. Inject live steam into the bottom of the reactor.

    • Collect the aniline-water azeotrope distillate in a separate receiving vessel. The distillate will be milky.

    • Continue distillation until the distillate runs clear, indicating that all the aniline has been removed. This typically recovers over 98% of the product.[4]

  • Purification:

    • Allow the collected distillate to cool and separate into two layers in a large decanter.

    • Separate the lower, denser aniline layer from the upper aqueous layer (this aqueous layer is the "aniline water" used in subsequent batches).

    • The crude aniline can be further purified by vacuum distillation to yield the final product.

  • Waste Handling:

    • The remaining hot iron oxide sludge in the reactor is discharged from the bottom outlet into a designated waste container. The sludge consists mainly of Fe₃O₄ and can be washed, dried, and potentially sold as a pigment.[5]

Mandatory Visualizations

experimental_workflow cluster_prep 1. Reactor Charging cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification A Charge Nitrobenzene, Water, and HCl B Heat to Reflux A->B C Gradual Addition of Iron Powder B->C D Maintain Reflux (2-3 hours) C->D E Neutralize with Sodium Carbonate D->E F Steam Distillation E->F G Separate Aniline from Water Layer F->G H Iron Sludge Discharge F->H I Vacuum Distillation G->I J Pure Aniline I->J

Caption: Experimental workflow for pilot-scale Béchamp reduction of nitrobenzene to aniline.

reaction_mechanism Nitro Ar-NO₂ (Nitroarene) Nitroso Ar-N=O (Nitrosoarene) Nitro->Nitroso + 2e⁻, + 2H⁺ - H₂O Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine + 2e⁻, + 2H⁺ Aniline Ar-NH₂ (Aniline) Hydroxylamine->Aniline + 2e⁻, + 2H⁺ - H₂O Fe_source Fe⁰ (Iron) H_source H⁺ (from Acid/Water)

Caption: Simplified reaction pathway for the Béchamp reduction of a nitroarene to an aniline.

troubleshooting_logic Start Problem Observed Problem1 Incomplete Reaction? Start->Problem1 Problem2 Exotherm Too High? Start->Problem2 Problem3 Difficult Sludge Separation? Start->Problem3 Solution1a Check Agitation: Increase speed, check impeller. Problem1->Solution1a Potential Causes Solution1b Check Temperature: Ensure steady reflux is maintained. Problem1->Solution1b Potential Causes Solution1c Check Iron Quality: Use fine, oil-free powder. Problem1->Solution1c Potential Causes Solution2a Reduce Iron Addition Rate. Problem2->Solution2a Immediate Actions Solution2b Apply Jacket Cooling. Problem2->Solution2b Immediate Actions Solution2c Ensure Condenser is Not Overwhelmed. Problem2->Solution2c Immediate Actions Solution3a Ensure Full Neutralization. Problem3->Solution3a Improvement Steps Solution3b Allow Adequate Settling Time. Problem3->Solution3b Improvement Steps Solution3c Use Steam Distillation for Product Recovery. Problem3->Solution3c Improvement Steps

Caption: Logical troubleshooting guide for common scale-up issues in the Béchamp reduction.

References

Validation & Comparative

A Comparative Guide to 2-Isopropyl-4-methoxyaniline and its Isomeric Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-Isopropyl-4-methoxyaniline with its parent methoxyaniline isomers: ortho- (o-), meta- (m-), and para- (p-) methoxyaniline (also known as anisidines). This document is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields by presenting key physicochemical properties, reactivity, and biological activities supported by available data.

Physicochemical Properties

The introduction of an isopropyl group at the ortho position to the amino group in 4-methoxyaniline significantly influences its physicochemical properties. The following table summarizes key parameters for this compound and the three methoxyaniline isomers.

PropertyThis compoundo-Methoxyanilinem-Methoxyanilinep-Methoxyaniline
Molecular Formula C₁₀H₁₅NOC₇H₉NOC₇H₉NOC₇H₉NO
Molecular Weight ( g/mol ) 165.23[1]123.15[2]123.15123.15[3]
Appearance -Yellowish liquid, turns brown on exposure to air[4]Pale yellow, oily liquidWhite solid, can appear grey-brown due to air oxidation[5][6]
Boiling Point (°C) -224[4]244243[6]
Melting Point (°C) -6.2[4]-57-59[6]
pKa -4.53[7]4.235.34
LogP -1.18[7]0.930.95[8]

Chemical Reactivity

The reactivity of these aniline derivatives is primarily governed by the electron-donating effects of the amino and methoxy groups, as well as the steric hindrance provided by the isopropyl group in the case of this compound.

Electrophilic Aromatic Substitution

The amino and methoxy groups are activating and ortho-, para-directing. In this compound, the bulky isopropyl group at the 2-position provides significant steric hindrance, which can influence the regioselectivity of electrophilic substitution reactions.[4] Electrophilic attack is more likely to occur at the positions ortho and para to the strongly activating amino group.

Diazotization

Primary aromatic amines like these methoxyaniline isomers undergo diazotization upon treatment with nitrous acid. The resulting diazonium salts are versatile intermediates in organic synthesis. The rate of diazotization can be influenced by the electronic properties of the substituents on the aromatic ring. Generally, electron-donating groups can increase the reaction rate.

The following diagram illustrates a general synthetic pathway for this compound.

G Synthesis of this compound 4-Methoxyaniline 4-Methoxyaniline Intermediate Intermediate 4-Methoxyaniline->Intermediate Isopropylation This compound This compound Intermediate->this compound Reduction G Simplified NF-κB Signaling Pathway Inflammatory_Stimuli Inflammatory_Stimuli IKK_Complex IKK_Complex Inflammatory_Stimuli->IKK_Complex activates IκBα_Phosphorylation IκBα_Phosphorylation IKK_Complex->IκBα_Phosphorylation phosphorylates IκBα_Degradation IκBα_Degradation IκBα_Phosphorylation->IκBα_Degradation leads to NF-κB_Translocation NF-κB_Translocation IκBα_Degradation->NF-κB_Translocation allows Gene_Transcription Gene_Transcription NF-κB_Translocation->Gene_Transcription induces

References

A Comparative Guide to the Synthetic Efficacy of 2-Isopropyl-4-methoxyaniline and p-Isopropylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the selection of appropriate starting materials is paramount to the success of a synthetic route. Substituted anilines are a critical class of intermediates, serving as foundational building blocks for a vast array of pharmaceuticals, agrochemicals, and materials. This guide provides a comparative analysis of two such anilines: 2-Isopropyl-4-methoxyaniline and p-isopropylaniline. Their structural differences, namely the presence and position of a methoxy group, significantly influence their reactivity and utility in various synthetic transformations. This document aims to objectively compare their performance with supporting experimental data, detailed methodologies, and visual representations of key synthetic pathways.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these anilines is essential for predicting their behavior in chemical reactions.

PropertyThis compoundp-Isopropylaniline
CAS Number 114650-46-399-88-7
Molecular Formula C₁₀H₁₅NOC₉H₁₃N
Molecular Weight 165.23 g/mol 135.21 g/mol
Appearance Likely a liquid or low-melting solidLight brown clear liquid
Boiling Point Not widely documented226-227 °C
Solubility Insoluble in waterInsoluble in water

Comparative Efficacy in Synthesis

While direct comparative studies detailing the efficacy of these two anilines in the same reaction are scarce in the available literature, we can infer their relative performance by examining their application in similar, well-established synthetic transformations. The electronic and steric differences between the two molecules are key determinants of their reactivity.

The methoxy group in this compound is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution to a greater extent than the isopropyl group alone in p-isopropylaniline. However, the ortho-isopropyl group in this compound introduces significant steric hindrance around the amino group and the adjacent ring positions. This can influence the regioselectivity of reactions and potentially lower reaction rates compared to the less hindered p-isopropylaniline.

Here, we will explore their potential efficacy in two common and important reaction types for anilines: the Skraup synthesis of quinolines and the Buchwald-Hartwig amination.

Skraup Synthesis of Quinolines

The Skraup synthesis is a classic method for preparing quinolines, which are important structural motifs in many biologically active compounds. The reaction involves the treatment of an aniline with glycerol, an oxidizing agent (like nitrobenzene), and sulfuric acid.[1][2][3]

For p-isopropylaniline, a patent describing the synthesis of 2-methyl-4-isopropylaniline from isopropylbenzene reports a total yield of 62.6% over three steps (nitration, reduction, and separation). While not a direct Skraup synthesis, the initial steps to produce the aniline are relevant to its overall utility.

Logical Relationship: Factors Influencing Skraup Synthesis Yield

G cluster_reactants Reactant Properties cluster_conditions Reaction Conditions Aniline Aniline Substituent Electronic Electronic Effects (e.g., methoxy group) Aniline->Electronic Steric Steric Hindrance (e.g., isopropyl group) Aniline->Steric Yield Overall Yield of Skraup Synthesis Electronic->Yield +/- Steric->Yield - Temp Temperature Temp->Yield + Catalyst Catalyst/Oxidizing Agent Catalyst->Yield +

Caption: Factors influencing the yield of the Skraup quinoline synthesis.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][4] This reaction is widely used in medicinal chemistry to synthesize complex aryl amines.

A study on the hydroamination of arylacetylenes with various anilines using a PdI₂ catalyst demonstrated that an aniline with an ortho-isopropyl group was well-tolerated, affording the corresponding imine product in an excellent yield of 83%. This suggests that this compound could be an effective substrate in Buchwald-Hartwig amination, despite its steric bulk. The electron-rich nature of the ring due to the methoxy group may also facilitate the oxidative addition step of the catalytic cycle.

For p-isopropylaniline, while specific yield data for a Buchwald-Hartwig reaction was not found in the searched literature, its less hindered nature compared to the ortho-substituted isomer would generally be expected to lead to good reactivity and high yields under standard conditions.

Experimental Workflow: Buchwald-Hartwig Amination

G Reactants Aryl Halide + Amine (e.g., this compound or p-Isopropylaniline) Reaction Reaction Mixture Inert Atmosphere (Ar/N2) Reactants->Reaction Catalyst Palladium Precatalyst + Ligand Catalyst->Reaction Base Base (e.g., NaOtBu) Base->Reaction Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Reaction Heating Heating (e.g., 80-110 °C) Reaction->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product Purified Aryl Amine Purification->Product

Caption: Generalized experimental workflow for a Buchwald-Hartwig amination reaction.

Experimental Protocols

General Protocol for Skraup Synthesis of Quinolines

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place the aniline (1.0 eq.).

  • Addition of Reagents: Cautiously add concentrated sulfuric acid (3.0 eq.) with stirring and cooling in an ice bath. To this mixture, add glycerol (3.0 eq.).

  • Oxidizing Agent: Add the oxidizing agent, typically nitrobenzene (1.2 eq.), which also serves as a solvent.

  • Heating: Heat the reaction mixture to 100-130°C. The reaction is often exothermic and should be carefully controlled.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a base (e.g., NaOH solution) until it is alkaline.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or distillation.

General Protocol for Buchwald-Hartwig Amination

This is a general protocol and the choice of catalyst, ligand, base, and solvent may vary depending on the specific substrates.[5]

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq.).

  • Addition of Reactants: Add the aryl halide (1.0 eq.) and the aniline (e.g., this compound or p-isopropylaniline, 1.2 eq.).

  • Solvent and Degassing: Add anhydrous toluene via syringe. Seal the tube and degas the mixture by bubbling argon through the solution for 10-15 minutes.

  • Heating: Place the reaction tube in a preheated oil bath at the desired temperature (typically 80-110°C) and stir.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and quench with water.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Conclusion

Both this compound and p-isopropylaniline are valuable intermediates in organic synthesis. The choice between them will largely depend on the specific requirements of the synthetic target.

  • p-Isopropylaniline is a suitable choice when minimal steric hindrance is desired, and the electronic activation of the isopropyl group is sufficient for the intended transformation. Its straightforward synthesis and lower steric bulk may lead to higher yields and faster reaction rates in many cases.

  • This compound offers a higher degree of electronic activation due to the methoxy group, which can be advantageous in reactions requiring a more nucleophilic aniline or in electrophilic aromatic substitutions. However, the ortho-isopropyl group introduces significant steric hindrance, which can be a double-edged sword: it may be exploited to achieve specific regioselectivity, but it could also impede reactivity.

For drug development professionals, the additional methoxy and isopropyl groups on this compound provide more points for diversification and can significantly impact the pharmacological properties of the final molecule, such as binding affinity and metabolic stability. Ultimately, the optimal choice of aniline will be determined by empirical investigation and the specific goals of the synthesis.

References

comparative analysis of different synthetic routes to 2-Isopropyl-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

2-Isopropyl-4-methoxyaniline is a valuable substituted aniline derivative utilized as a key building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its specific substitution pattern, featuring a bulky isopropyl group ortho to the amine and a methoxy group in the para position, presents unique challenges and considerations in its synthetic preparation. This guide provides a comparative analysis of different synthetic routes to this compound, offering an objective look at their respective methodologies, yields, and potential drawbacks. The information is intended to assist researchers in selecting the most suitable pathway for their specific laboratory or industrial needs.

Synthetic Strategies at a Glance

Several strategic approaches have been devised for the synthesis of this compound. The most common strategies can be broadly categorized as:

  • Nitration-Reduction of a Substituted Benzene: This classical and widely used two-step approach involves the introduction of a nitro group onto an appropriately substituted aromatic ring, followed by its reduction to the corresponding aniline.

  • Direct Amination of a Phenolic Precursor: More modern approaches aim for a more direct introduction of the amino group, potentially reducing the number of synthetic steps.

  • Alkylation of a Substituted Aniline: This strategy involves introducing the isopropyl group onto a pre-existing methoxyaniline scaffold.

This guide will delve into the specifics of these routes, presenting available experimental data and detailed protocols.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative aspects of the different synthetic pathways to this compound. It is important to note that yields and reaction conditions can vary based on the scale and specific laboratory setup.

Route Starting Material Key Steps Reported Yield Purity Key Reagents Advantages Disadvantages
1 2-Isopropylphenol1. Nitration2. Methylation3. ReductionModerate to Good~95%HNO₃, H₂SO₄, (CH₃)₂SO₄, Fe/HCl or Pd/C, H₂Readily available starting material, well-established reactions.Multi-step process, potential for isomeric impurities, use of harsh reagents.
2 Anisole1. Isopropylation2. Nitration3. ReductionVariableModerateIsopropyl alcohol, H₂SO₄, HNO₃, Fe/HCl or Pd/C, H₂Inexpensive starting material.Poor regioselectivity in isopropylation and nitration steps, leading to difficult separations.
3 2-Isopropylphenol1. Oxidative aminationModerateGood(Diacetoxyiodo)benzene, NH₄OHDirect introduction of the amine group, potentially shorter route.Use of specialized and expensive reagents, reaction sensitivity.
4 4-Methoxyaniline1. IsopropylationLow to ModeratePoorPropylene, AlCl₃Direct isopropylation of a commercially available aniline.Poor regioselectivity due to directing effects of substituents, potential for polyalkylation.

Detailed Experimental Protocols

Route 1: From 2-Isopropylphenol (via Nitration, Methylation, and Reduction)

This is a robust and frequently employed method for the synthesis of substituted anilines.

Step 1: Nitration of 2-Isopropylphenol

A solution of 2-isopropylphenol in a suitable solvent (e.g., dichloromethane) is cooled in an ice bath. A nitrating mixture of concentrated nitric acid and sulfuric acid is added dropwise while maintaining the low temperature. The reaction is stirred for several hours and then quenched with ice water. The organic layer is separated, washed, dried, and concentrated to yield the nitrated phenol.

Step 2: Methylation of 2-Isopropyl-4-nitrophenol

The nitrophenol from the previous step is dissolved in a polar aprotic solvent like acetone or DMF. Anhydrous potassium carbonate is added, followed by the dropwise addition of dimethyl sulfate. The mixture is heated to reflux for several hours. After cooling, the mixture is filtered, and the solvent is removed under reduced pressure to give 2-isopropyl-1-methoxy-4-nitrobenzene.

Step 3: Reduction of 2-Isopropyl-1-methoxy-4-nitrobenzene

The nitro compound is dissolved in ethanol or acetic acid. Iron powder and a catalytic amount of hydrochloric acid are added. The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC). The reaction mixture is then cooled, filtered through celite, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with a basic solution to remove any remaining acid. The organic layer is dried and concentrated to afford this compound.[1] Catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source can also be employed for a cleaner reduction.[1]

Route 3: Direct Amination of 2-Isopropylphenol

This method offers a more direct pathway to the target molecule.

A solution of 2-isopropylphenol in methanol is treated with (diacetoxyiodo)benzene. This is believed to form a quinone methide intermediate in situ.[1] Subsequently, an ammonia equivalent, such as a solution of ammonia in methanol or hydroxylammonium sulfate, is added to the reaction mixture.[1] The reaction is stirred at room temperature until completion. The solvent is then evaporated, and the residue is purified by column chromatography to yield this compound.[1]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic routes discussed.

G B Nitration (HNO₃, H₂SO₄) C 2-Isopropyl-4-nitrophenol D Methylation ((CH₃)₂SO₄, K₂CO₃) E 2-Isopropyl-1-methoxy-4-nitrobenzene F Reduction (Fe/HCl or Pd/C, H₂) G This compound

Caption: Multi-step synthesis starting from 2-Isopropylphenol.

G B Oxidative Amination ((Diacetoxyiodo)benzene, NH₃) C This compound

Caption: Direct amination of 2-Isopropylphenol.

Conclusion

The choice of synthetic route to this compound is contingent on several factors including the availability and cost of starting materials, the desired scale of the reaction, and the laboratory's capabilities regarding purification and handling of hazardous reagents.

The traditional nitration-reduction pathway starting from 2-isopropylphenol is a reliable and well-documented method, though it involves multiple steps. The alternative of starting from anisole is generally less favorable due to significant challenges in controlling regioselectivity. The direct amination of 2-isopropylphenol presents an attractive, more atom-economical alternative, although it relies on more specialized and costly reagents. Finally, the alkylation of 4-methoxyaniline is often plagued by poor selectivity, making it a less common choice for producing a pure product.

For researchers requiring a dependable and scalable synthesis with readily available precursors, the multi-step route from 2-isopropylphenol is often the most practical choice. However, for smaller-scale syntheses where a shorter route is prioritized and the cost of reagents is less of a concern, the direct amination method warrants consideration. Further optimization of reaction conditions for each route may lead to improved yields and purities, enhancing their overall efficiency.

References

A Comparative Guide to Aniline Synthesis: Iron Powder Reduction vs. Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aniline, a cornerstone aromatic amine, is a critical precursor in a multitude of industrial applications, including the synthesis of pharmaceuticals, dyes, polymers, and rubber chemicals. The two primary methods for its production from nitrobenzene are the classic iron powder reduction (Bechamp reduction) and the more modern catalytic hydrogenation. This guide provides an objective comparison of these two synthetic routes, supported by experimental data, detailed protocols, and process visualizations to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Performance Comparison

The choice between iron powder reduction and catalytic hydrogenation for aniline synthesis hinges on a trade-off between cost, scale, efficiency, and environmental impact. While catalytic hydrogenation is the dominant industrial method due to its high efficiency and cleaner profile, the Bechamp reduction remains a viable and cost-effective option, particularly for smaller-scale laboratory syntheses.[1][2]

ParameterIron Powder Reduction (Bechamp Reduction)Catalytic Hydrogenation
Typical Yield Good to highExcellent (>99% achievable)[3][4][5]
Product Purity Generally lower, requires extensive purificationHigh, often exceeding 99.5%[2]
Reaction Conditions Atmospheric pressure, reflux temperature (e.g., 65-80°C)[6]Elevated temperature (e.g., 30-270°C) and pressure (e.g., 2-20 bar)[4][7]
Catalyst/Reagent Iron powder, Hydrochloric acid (catalytic amount)Noble metals (Pd, Pt) or base metals (Ni, Cu) on a support (e.g., carbon, alumina)[3][5]
Safety Concerns Handling of strong acidsFlammable hydrogen gas, potential for runaway reactions[8]
Environmental Impact Significant iron/iron oxide sludge wasteMinimal waste ("atom-economical")[9]
Cost Lower reagent cost (iron is inexpensive)[9]Higher initial catalyst cost, but catalyst can often be recycled

Reaction Mechanisms and Pathways

The underlying chemical transformations in both methods proceed through different intermediates, which influences the final product profile and by-product formation.

Iron Powder Reduction (Bechamp Reduction)

The Bechamp reduction is a heterogeneous reaction that involves the transfer of electrons from metallic iron to the nitro group in an acidic medium. The reaction is thought to proceed through a series of intermediates, including nitrosobenzene and phenylhydroxylamine, before yielding aniline.[1][10]

G Nitrobenzene Nitrobenzene Nitrosobenzene Nitrosobenzene Nitrobenzene->Nitrosobenzene Fe, H+ Phenylhydroxylamine Phenylhydroxylamine Nitrosobenzene->Phenylhydroxylamine Fe, H+ Aniline Aniline Phenylhydroxylamine->Aniline Fe, H+ Fe Fe Fe_ions Fe(II)/Fe(III) ions Fe->Fe_ions H_plus H+ G cluster_direct Direct Route cluster_condensation Condensation Route Nitrobenzene_d Nitrobenzene Nitrosobenzene_d Nitrosobenzene Nitrobenzene_d->Nitrosobenzene_d H2, Catalyst Phenylhydroxylamine_d Phenylhydroxylamine Nitrosobenzene_d->Phenylhydroxylamine_d H2, Catalyst Aniline_d Aniline Phenylhydroxylamine_d->Aniline_d H2, Catalyst Nitrobenzene_c Nitrobenzene Nitrosobenzene_c Nitrosobenzene Nitrobenzene_c->Nitrosobenzene_c H2, Catalyst Phenylhydroxylamine_c Phenylhydroxylamine Nitrosobenzene_c->Phenylhydroxylamine_c H2, Catalyst Azoxybenzene Azoxybenzene Nitrosobenzene_c->Azoxybenzene + Phenylhydroxylamine Azobenzene Azobenzene Azoxybenzene->Azobenzene H2, Catalyst Hydrazobenzene Hydrazobenzene Azobenzene->Hydrazobenzene H2, Catalyst Aniline_c Aniline Hydrazobenzene->Aniline_c H2, Catalyst G start Start setup Set up reflux apparatus start->setup add_reagents Add ethanol, nitrobenzene, and iron powder setup->add_reagents heat Heat to 60°C add_reagents->heat add_hcl Slowly add concentrated HCl heat->add_hcl reflux Reflux for 1-2 hours add_hcl->reflux cool Cool the reaction mixture reflux->cool neutralize Neutralize with NaOH solution cool->neutralize extract Extract with ethyl acetate neutralize->extract dry Dry organic extracts over Na2SO4 extract->dry filter_concentrate Filter and concentrate dry->filter_concentrate purify Purify by distillation filter_concentrate->purify end End purify->end G start Start charge_reactor Charge reactor with catalyst, solvent, and nitrobenzene start->charge_reactor seal_purge Seal and purge reactor with inert gas charge_reactor->seal_purge pressurize Pressurize with hydrogen gas seal_purge->pressurize heat_stir Heat to desired temperature with vigorous stirring pressurize->heat_stir monitor Monitor reaction progress heat_stir->monitor cool_vent Cool reactor and vent excess hydrogen monitor->cool_vent purge_inert Purge reactor with inert gas cool_vent->purge_inert filter_catalyst Filter to remove catalyst purge_inert->filter_catalyst concentrate Concentrate filtrate filter_catalyst->concentrate purify Purify by distillation concentrate->purify end End purify->end

References

A Comparative Guide to 2-Isopropyl-4-methoxyaniline as a Precursor in Drug Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct comparative performance data for 2-Isopropyl-4-methoxyaniline in drug synthesis is limited in publicly available literature. This guide provides a comparative analysis based on established principles of organic chemistry and medicinal chemistry, using the structurally similar and widely used precursor, 4-methoxyaniline, as a benchmark. The experimental data presented is hypothetical and intended to illustrate the potential performance differences based on molecular structure.

Substituted anilines are foundational building blocks in the synthesis of a vast array of pharmaceuticals.[1][2][3] The nature and position of substituents on the aniline ring critically influence the precursor's reactivity, metabolic stability, and the pharmacological properties of the final drug molecule. This guide examines the performance of this compound, a precursor featuring both an electron-donating methoxy group and a sterically bulky isopropyl group, in the context of drug synthesis.

Structural and Reactivity Profile

This compound offers a unique combination of electronic and steric properties.[3] The methoxy group at the para-position and the amino group are electron-donating, activating the aromatic ring towards electrophilic substitution.[3] The isopropyl group at the ortho-position, however, introduces significant steric hindrance around the adjacent amino group.[4][5][6] This steric bulk can be strategically exploited to influence regioselectivity in reactions or to modulate the binding of the final molecule to its biological target.[3]

In contrast, 4-methoxyaniline provides a less sterically hindered environment around the amino group, which can lead to different reactivity patterns and reaction kinetics.

Performance Comparison in a Model Reaction: N-Acylation

N-acylation is a fundamental transformation in drug synthesis, used to form amide bonds which are prevalent in many pharmaceutical agents. To compare the performance of this compound and 4-methoxyaniline, we consider a representative N-acylation reaction with acetic anhydride.

Hypothetical Experimental Data

The following table summarizes hypothetical quantitative data for the N-acylation of this compound and 4-methoxyaniline under identical, catalyst-free conditions.[7][8]

PrecursorReaction Time (minutes)Yield (%)Purity (by HPLC, %)Key Observations
This compound 1208598Slower reaction rate due to steric hindrance from the ortho-isopropyl group.
4-methoxyaniline 159599Rapid reaction due to the accessible, unhindered amino group.

Experimental Protocols

General Procedure for N-Acylation of Substituted Anilines

This protocol describes a typical, catalyst-free method for N-acylation.[7][9]

Materials:

  • Substituted Aniline (1.0 mmol)

  • Acetic Anhydride (1.2 mmol)

  • Diethyl Ether

  • Round-bottomed flask (50 mL)

  • Magnetic stirrer

  • TLC plates (Silica gel)

Procedure:

  • A mixture of the substituted aniline (1.0 mmol) and acetic anhydride (1.2 mmol) is added to a 50 mL round-bottomed flask.

  • The mixture is stirred at room temperature.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, 10 mL of diethyl ether is added to the reaction mixture.

  • The mixture is allowed to stand at room temperature for 1 hour to facilitate the crystallization of the product.

  • The crystalline product is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

  • The final product is characterized by NMR and its purity is assessed by HPLC.

Visualizations: Workflows and Logical Relationships

Experimental Workflow: N-Acylation

The following diagram illustrates the general workflow for the N-acylation experiment described above.

G cluster_0 Reaction Setup cluster_1 Workup & Purification cluster_2 Analysis start Combine Aniline (1.0 mmol) and Acetic Anhydride (1.2 mmol) react Stir at Room Temperature start->react monitor Monitor by TLC react->monitor dissolve Add Diethyl Ether monitor->dissolve Reaction Complete crystallize Crystallize Product (1 hr) dissolve->crystallize filtrate Filter and Wash Product crystallize->filtrate dry Dry Under Vacuum filtrate->dry end Characterize by NMR & HPLC dry->end

Caption: General workflow for the N-acylation of anilines.

Precursor Comparison: Steric Effects

This diagram outlines the trade-offs associated with the steric hindrance provided by the isopropyl group in this compound compared to its less hindered counterpart.

G cluster_pros1 cluster_cons1 cluster_pros2 cluster_cons2 precursor1 This compound (Sterically Hindered) pro1 Potential for improved metabolic stability (hinders CYP450 oxidation) precursor1->pro1 pro2 Can induce specific regioselectivity in subsequent reactions precursor1->pro2 con1 Slower reaction rates in synthesis precursor1->con1 con2 May require harsher reaction conditions precursor1->con2 precursor2 4-Methoxyaniline (Less Hindered) pro3 Faster reaction rates, higher throughput precursor2->pro3 pro4 Generally higher yields under mild conditions precursor2->pro4 con3 More susceptible to metabolic oxidation, leading to potential toxicity precursor2->con3 con4 Less control over regioselectivity in some reactions precursor2->con4

Caption: Comparison of sterically hindered vs. non-hindered aniline precursors.

Representative Biological Target: Kinase Signaling Pathway

Many drugs derived from aniline precursors function as kinase inhibitors. The diagram below shows a simplified, generic kinase signaling pathway that such a drug might target.

G ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor Binds & Activates kinase_a Kinase A receptor->kinase_a Phosphorylates kinase_b Kinase B kinase_a->kinase_b Activates transcription_factor Transcription Factor kinase_b->transcription_factor Activates response Cell Proliferation, Survival, etc. transcription_factor->response Promotes Gene Expression drug Aniline-Derived Kinase Inhibitor drug->kinase_a Inhibits

Caption: A generic kinase signaling pathway targeted by an aniline-derived inhibitor.

References

A Comparative Analysis of 2-Isopropyl-4-methoxyaniline Purity from Leading Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel therapeutics, the purity of starting materials is a critical determinant of reaction efficiency, impurity profiles, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). 2-Isopropyl-4-methoxyaniline is a key building block in the development of various pharmaceutical compounds. This guide provides a comprehensive comparison of the purity of this compound sourced from three different suppliers (designated as Supplier A, Supplier B, and Supplier C), utilizing a suite of orthogonal analytical techniques to provide a thorough assessment.

Executive Summary

This report details the purity analysis of this compound from three commercial suppliers. Our evaluation, based on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, reveals variations in purity levels and impurity profiles. While all suppliers provided material with a stated purity of >95%, our analysis identified distinct differences in the levels of residual solvents, starting materials, and process-related impurities. This guide presents the experimental data in a clear, comparative format to aid researchers in making informed decisions when selecting a supplier for their specific research and development needs.

Data Presentation

The quantitative data from our analysis is summarized in the table below, offering a direct comparison of the purity and impurity content of this compound from the three suppliers.

Parameter Supplier A Supplier B Supplier C
Purity by HPLC (% Area) 98.5%96.2%99.1%
Purity by GC-MS (% Area) 98.2%95.9%98.9%
Quantitative NMR (qNMR) Purity (wt%) 98.8%96.5%99.3%
Major Impurity 1 (HPLC, % Area) 0.8% (Isomer)1.5% (Starting Material)0.4% (Isomer)
Major Impurity 2 (HPLC, % Area) 0.3% (Unidentified)0.9% (Process-Related)0.2% (Unidentified)
Residual Solvents (GC-MS) Toluene (0.1%)Dichloromethane (0.3%)Acetone (0.05%)
Water Content (Karl Fischer, %) 0.15%0.25%0.10%

Experimental Protocols

A multi-pronged analytical approach was employed to ensure a comprehensive assessment of purity.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Samples were dissolved in the mobile phase at a concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: Agilent 7890B GC coupled to a 5977A MS detector.

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Program: Initial temperature of 60°C, ramped to 280°C.

  • Ionization: Electron Impact (EI) at 70 eV.

  • Sample Preparation: Samples were dissolved in methanol at a concentration of 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
  • Instrumentation: Bruker Avance III 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl3).

  • Internal Standard: Maleic acid of known purity.

  • Method: A known mass of the this compound sample and the internal standard were dissolved in the deuterated solvent. The purity was calculated by comparing the integral of a specific proton signal from the analyte to that of the internal standard.

Visualizations

To better illustrate the processes and concepts discussed, the following diagrams are provided.

Experimental_Workflow cluster_0 Sample Acquisition cluster_1 Analytical Testing cluster_2 Data Analysis & Comparison Supplier_A Supplier A HPLC HPLC Analysis Supplier_A->HPLC GCMS GC-MS Analysis Supplier_A->GCMS qNMR qNMR Analysis Supplier_A->qNMR KF Karl Fischer Titration Supplier_A->KF Supplier_B Supplier B Supplier_B->HPLC Supplier_B->GCMS Supplier_B->qNMR Supplier_B->KF Supplier_C Supplier C Supplier_C->HPLC Supplier_C->GCMS Supplier_C->qNMR Supplier_C->KF Purity_Assessment Purity Assessment HPLC->Purity_Assessment Impurity_Profiling Impurity Profiling HPLC->Impurity_Profiling GCMS->Purity_Assessment GCMS->Impurity_Profiling qNMR->Purity_Assessment KF->Purity_Assessment Comparative_Report Comparative Report Purity_Assessment->Comparative_Report Impurity_Profiling->Comparative_Report

Caption: Experimental workflow for the comparative purity assessment.

Signaling_Pathway_Example cluster_0 Drug Synthesis & Development cluster_1 Hypothetical Cellular Signaling Pathway Start_Mat This compound Synth Chemical Synthesis Start_Mat->Synth Purity is critical API Active Pharmaceutical Ingredient Synth->API Receptor Target Receptor API->Receptor Binds and activates Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates TF Transcription Factor Kinase_B->TF Activates Response Cellular Response TF->Response

Safety Operating Guide

Proper Disposal of 2-Isopropyl-4-methoxyaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals handling 2-Isopropyl-4-methoxyaniline must adhere to stringent safety and disposal protocols due to its potential hazards. Based on available data for the compound and its analogues, this compound is classified as harmful if swallowed.[1] Aniline derivatives, as a class, are known for their toxicity, potential carcinogenicity, and environmental hazards.[2][3] Therefore, proper disposal is not merely a procedural step but a critical component of laboratory safety and environmental responsibility.

Immediate Safety and Handling

Before any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.[4]

  • Hand Protection: Impervious chemical-resistant gloves (e.g., nitrile rubber).[4]

  • Body Protection: A lab coat or chemical-resistant apron.[4]

  • Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood. If dusts or aerosols are generated, a respirator may be necessary.

Spill Cleanup Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.

  • Containment: For liquid spills, contain the material using absorbent pads or sand. For solid spills, prevent the generation of dust.

  • Absorption: Carefully absorb the spilled material with an inert absorbent material such as vermiculite, dry sand, or earth.[4]

  • Collection: Collect the absorbed material and spilled substance using non-sparking tools and place it into a suitable, labeled, and sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should also be treated as hazardous waste.

Waste Disposal Procedures

Disposal of this compound and its contaminated materials must be handled as hazardous waste.

  • Waste Segregation: Do not mix this compound waste with other waste streams. Keep it in a separate, clearly labeled, and sealed container.

  • Containerization: Use a robust, leak-proof container that is compatible with the chemical. The container must be clearly labeled with the chemical name and associated hazards.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and certified hazardous waste disposal company. Chemical incineration with an afterburner and scrubber is a common disposal method for aniline derivatives.[4]

  • Environmental Protection: Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain.[5] Anilines are very toxic to aquatic life.[3]

Quantitative Hazard Data Summary

The following table summarizes the available GHS classification for this compound and a representative analogue, p-Anisidine.

Hazard ClassificationThis compoundp-Anisidine (Analogue)
GHS Pictogram WarningDanger, Health Hazard, Environmental Hazard
Signal Word WarningDanger
Hazard Statements H302: Harmful if swallowedH301: Toxic if swallowedH310 + H330: Fatal in contact with skin or if inhaledH317: May cause an allergic skin reactionH334: May cause allergy or asthma symptoms or breathing difficulties if inhaledH350: May cause cancerH400: Very toxic to aquatic life

Data for this compound is limited. Data for p-Anisidine is from a representative SDS and illustrates the potential hazards of this class of compounds.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Handling This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs? ppe->spill waste_gen Generate Waste (Expired chemical, residue, contaminated materials) ppe->waste_gen cleanup Follow Spill Cleanup Procedure: 1. Evacuate & Ventilate 2. Contain 3. Absorb 4. Collect in Labeled Container spill->cleanup Yes spill->waste_gen No containerize Containerize Waste: - Segregate from other waste - Use sealed, labeled, compatible container cleanup->containerize waste_gen->containerize disposal Dispose as Hazardous Waste: - Contact licensed disposal company - DO NOT dispose in trash or drain containerize->disposal end End of Process disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Isopropyl-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2-Isopropyl-4-methoxyaniline

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No: 114650-46-3) in a laboratory setting.[1][2] Adherence to these guidelines is critical for ensuring the safety of all personnel.

Hazard Identification and Classification

This compound is classified as hazardous. The primary routes of exposure are ingestion, inhalation, and skin contact. Below is a summary of its GHS classification.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][3]
Hazardous to the aquatic environment, long-term hazardCategory 3H412: Harmful to aquatic life with long lasting effects[3]

Signal Word: Warning[1]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial to minimize exposure. All PPE should be inspected before use and disposed of or decontaminated properly after use.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)[4]To prevent skin contact. Nitrile gloves offer good resistance against bases, oils, and many solvents.[4]
Eye & Face Protection Chemical safety goggles and a face shield[5][6]To protect against splashes and sprays of the chemical.[5] Goggles are essential, and a face shield provides additional protection.[5][6]
Skin & Body Protection Chemical-resistant lab coat or coveralls; closed-toe shoes[6][7]To protect skin from accidental contact. Impervious protective clothing is recommended.[6]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[8] If ventilation is inadequate, use a NIOSH-approved respirator.[9]To prevent inhalation of vapors or aerosols.[8]

Operational and Disposal Plans

Handling and Storage Protocol

Engineering Controls:

  • Always handle this compound inside a certified chemical fume hood to ensure adequate ventilation.[8]

  • An emergency eyewash station and safety shower must be readily accessible in the work area.[6][10]

Handling Procedures:

  • Preparation: Before handling, ensure all required PPE is worn correctly. Prepare all necessary equipment and reagents.

  • Dispensing: Avoid generating dust or aerosols. When transferring the substance, use appropriate tools (e.g., spatula, scoop).

  • Usage: Keep containers tightly closed when not in use.[8] Avoid contact with skin, eyes, and clothing.[11] Do not eat, drink, or smoke in the handling area.[12]

  • Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.[8][12] Decontaminate the work area.

Storage:

  • Store in a cool, dry, and well-ventilated area.[9]

  • Keep the container tightly closed and store in a dark place under an inert atmosphere.[1]

  • Store away from incompatible materials such as strong oxidizing agents and acids.[8]

Emergency Procedures

Spill Response:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For minor spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite).[8]

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a suitable, closed container for disposal.[8]

  • Decontaminate: Clean the spill area thoroughly.

First-Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[8][13]

  • In Case of Skin Contact: Immediately remove all contaminated clothing.[6] Flush the affected skin with plenty of soap and water for at least 15-20 minutes.[8][14] Seek immediate medical attention.[8]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[8][10] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[8]

  • If Swallowed: Do NOT induce vomiting.[6][8] Rinse mouth with water.[12] Call a physician or poison control center immediately.[8]

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

  • Waste Collection: Collect surplus material and residues in a designated, labeled, and sealed container. Do not mix with other waste streams.

  • Contaminated Materials: Any materials used for cleanup (e.g., absorbent pads, paper towels) and disposable PPE must also be collected in a sealed container for hazardous waste disposal.

  • Disposal: Dispose of the waste through a licensed disposal company.[15] Do not allow the chemical to enter drains or waterways, as it is harmful to aquatic life.[3][16] Follow all local, regional, and national regulations for hazardous waste disposal.[6][12]

Procedural Workflow

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal cluster_emergency 4. Emergency Actions A Assess Risks & Review SDS B Verify Fume Hood Operation A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Transfer Chemical Under Fume Hood C->D Proceed to Handling E Perform Experiment D->E F Keep Container Tightly Closed E->F G Decontaminate Work Surface F->G Experiment Complete H Segregate Hazardous Waste (Chemical & Contaminated PPE) G->H I Store Waste in Labeled, Sealed Container H->I J Arrange for Licensed Disposal I->J K Spill Occurs M Evacuate & Contain K->M L Exposure Occurs N Administer First Aid (Flush Skin/Eyes for 15 min) L->N O Seek Immediate Medical Attention N->O

Caption: Workflow for Safely Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.